Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUWJPKHDKROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620584 | |
| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705280-65-5 | |
| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, a key building block in the development of various pharmacologically active compounds. This document details the synthetic pathway, including the necessary reagents, reaction conditions, and purification methods. Quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this guide includes a detailed experimental protocol and a visual representation of the synthetic workflow to aid in laboratory application.
**1. Introduction
This compound (C₇H₇BrN₂O₄, CAS: 705280-65-5) is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 2-position of the imidazole ring, along with two methyl ester groups at the 4 and 5-positions, provides multiple sites for further chemical modification. This versatile scaffold is a valuable precursor for the synthesis of more complex molecular architectures.
This guide focuses on the direct bromination of Dimethyl 1H-imidazole-4,5-dicarboxylate to yield the target compound.
**2. Synthetic Pathway Overview
The primary route for the synthesis of this compound involves the electrophilic bromination of the precursor, Dimethyl 1H-imidazole-4,5-dicarboxylate. The reaction introduces a bromine atom at the C2 position of the imidazole ring, which is activated towards electrophilic attack.
Reaction Scheme:
Logical Workflow for Synthesis:
Synthetic workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the final product is provided in the table below.
| Property | Dimethyl 1H-imidazole-4,5-dicarboxylate | This compound |
| CAS Number | 3304-70-9 | 705280-65-5 |
| Molecular Formula | C₇H₈N₂O₄ | C₇H₇BrN₂O₄ |
| Molecular Weight | 184.15 g/mol | 263.05 g/mol [1] |
| Appearance | White to light brown crystalline powder | Solid |
| Melting Point | 197-201 °C | Not available |
| Boiling Point | Not available | 365.884 °C at 760 mmHg[1] |
Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, a general procedure can be inferred from the synthesis of analogous compounds. The following protocol is a representative method based on the bromination of similar imidazole derivatives.
Materials:
-
Dimethyl 1H-imidazole-4,5-dicarboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of NBS to the starting material is typically between 1.0 and 1.2 equivalents.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford pure this compound.
Characterization Data
| Analysis | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the two methyl ester protons and the N-H proton of the imidazole ring. The chemical shifts will be influenced by the presence of the electron-withdrawing bromine atom. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the imidazole ring (with the C2 carbon showing a characteristic shift due to bromination), and the methyl carbons of the ester groups. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). |
Safety Information
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Handle with caution in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
The synthesis of this compound is a straightforward electrophilic bromination of the corresponding imidazole precursor. This technical guide provides a foundational understanding of the synthetic methodology and key data points for this important chemical intermediate. The provided experimental protocol, based on analogous reactions, offers a practical starting point for its laboratory preparation. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
References
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a bromine atom and two ester functional groups on an imidazole core, offers multiple sites for chemical modification. This technical guide provides a comprehensive overview of its chemical properties, including available physical, spectral, and reactivity data. While specific experimental protocols for its synthesis and reactions are not extensively detailed in publicly available literature, this guide outlines general synthetic strategies and potential applications based on the reactivity of related imidazole derivatives. Furthermore, the known biological activities of the broader class of halo-imidazoles are discussed, suggesting potential avenues for future research into the therapeutic applications of this compound.
Chemical Properties
This compound is a solid at room temperature.[1] It is recognized as a valuable building block in the synthesis of more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1]
Physical and Chemical Identity
A summary of the key physical and chemical identifiers for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrN₂O₄ | [1] |
| Molecular Weight | 263.05 g/mol | [1] |
| CAS Number | 705280-65-5 | [1] |
| Physical Form | Solid | |
| Boiling Point | 365.884°C at 760 mmHg | [1] |
| SMILES String | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 | |
| InChI | 1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) | |
| InChI Key | JMXUWJPKHDKROF-UHFFFAOYSA-N | |
| Predicted XlogP | 1.5 | [2] |
| Storage Class | 11 - Combustible Solids |
Spectral Data
| Adduct | m/z |
| [M+H]⁺ | 262.96620 |
| [M+Na]⁺ | 284.94814 |
| [M-H]⁻ | 260.95164 |
| [M+NH₄]⁺ | 279.99274 |
| [M+K]⁺ | 300.92208 |
| [M+H-H₂O]⁺ | 244.95618 |
| [M+HCOO]⁻ | 306.95712 |
| [M+CH₃COO]⁻ | 320.97277 |
| [M+Na-2H]⁻ | 282.93359 |
| [M]⁺ | 261.95837 |
| [M]⁻ | 261.95947 |
Data from PubChemLite, predicted using CCSbase.[2]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic approach can be inferred from methods used for analogous imidazole derivatives.
General Synthetic Approach
The synthesis of substituted imidazole-4,5-dicarboxylic acids often involves the cyclization of appropriate precursors followed by functional group manipulations. A plausible synthetic route to this compound could start from a pre-formed imidazole-4,5-dicarboxylate ester, which is then brominated at the 2-position.
Reactivity and Potential Applications in Synthesis
The chemical structure of this compound provides several reactive sites, making it a versatile synthetic intermediate.
-
Substitution at the Bromine Atom: The bromine atom at the 2-position is a key functional group for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups.
-
Modification of the Ester Groups: The dimethyl ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
-
N-Alkylation/Arylation: The imidazole nitrogen can be alkylated or arylated to introduce further diversity into the molecular structure.
Biological Activity and Therapeutic Potential
There is currently no specific information in the scientific literature detailing the biological activity or associated signaling pathways of this compound. However, the broader class of imidazole and halo-imidazole derivatives is well-known for a wide range of pharmacological activities.
Studies have shown that halogenated imidazole derivatives can exhibit significant antifungal and antimicrobial properties.[3] For instance, certain chlorinated imidazole derivatives have demonstrated inhibitory effects against Gram-positive bacteria.[3] The introduction and positioning of halogen atoms on the imidazole ring are critical determinants of biological efficacy.[3]
Given the structural features of this compound, it is plausible that this compound or its derivatives could be investigated for similar biological activities. Further research is required to explore its potential as a lead compound in drug discovery.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While a comprehensive experimental characterization is not yet publicly available, its known structural features suggest a rich reactivity profile that can be exploited for the synthesis of diverse and complex molecules. The established biological activities of related halo-imidazole compounds provide a strong rationale for the investigation of this molecule and its derivatives in the context of drug discovery and development. Further research into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.
References
An In-depth Technical Guide to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS: 705280-65-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a key heterocyclic building block in the synthesis of complex organic molecules, particularly for applications in medicinal chemistry. Its trifunctional nature, featuring a reactive bromine atom, an imidazole core, and two ester groups, makes it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed, logical synthesis pathway, and its known applications in drug discovery, with a focus on its role in the development of Hedgehog signaling pathway inhibitors and antiviral compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₇H₇BrN₂O₄ and a molecular weight of 263.05 g/mol .[1] Its structure features a central imidazole ring substituted with a bromine atom at the 2-position and two methyl ester groups at the 4- and 5-positions. The presence of these functional groups provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.[2]
| Property | Value | Reference |
| CAS Number | 705280-65-5 | |
| Molecular Formula | C₇H₇BrN₂O₄ | |
| Molecular Weight | 263.05 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 365.884°C at 760 mmHg | [2] |
| InChI Key | JMXUWJPKHDKROF-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 |
Synthesis
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate (Starting Material)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-imidazole-4,5-dicarboxylic acid in an excess of methanol.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Isolation: Remove the methanol under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Dimethyl 1H-imidazole-4,5-dicarboxylate.
Step 2: Bromination of Dimethyl 1H-imidazole-4,5-dicarboxylate
-
Reaction Setup: Dissolve the Dimethyl 1H-imidazole-4,5-dicarboxylate from Step 1 in a suitable aprotic solvent, such as chloroform or N,N-dimethylformamide (DMF), in a round-bottom flask protected from light.
-
Brominating Agent: Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the solution at room temperature. The use of NBS allows for a more controlled bromination compared to elemental bromine.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench any remaining brominating agent with a solution of sodium thiosulfate.
-
Isolation and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude this compound can be purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound, with its versatile functional groups, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several types of cancer.[3][4] Small molecule inhibitors of this pathway are therefore of significant interest as potential anticancer agents.[5] Dimethyl 1H-imidazole-4,5-dicarboxylate, the precursor to the title compound, is a known intermediate in the synthesis of Hedgehog signaling pathway inhibitors.[6] The bromo-derivative provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of compounds for screening against components of the Hh pathway, like the Smoothened (SMO) receptor.
References
- 1. The novel [4,5-e][1,3]diazepine-4,8-dione and acyclic carbamoyl imino-ureido derivatives of imidazole: synthesis, anti-viral and anti-tumor Activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis and Biological Evaluation of novel Hedgehog Inhibitors for treating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 5. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anti-hepatitis B and C virus activities of ring-expanded ('fat') nucleobase analogues containing the imidazo[4,5-e][1,3]diazepine-4,8-dione ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a brominated imidazole core flanked by two methyl ester functionalities, offers multiple sites for chemical modification, making it an attractive precursor for the development of novel therapeutic agents and complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a scaffold for enzyme inhibitors. Detailed experimental protocols, spectral data, and visualizations of synthetic pathways are presented to support researchers in their scientific endeavors.
Molecular Structure and Properties
This compound possesses a planar five-membered imidazole ring substituted with a bromine atom at the 2-position and two dimethyl carboxylate groups at the 4- and 5-positions. The presence of the bromine atom and the ester groups provides reactive handles for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 705280-65-5 |
| Molecular Formula | C₇H₇BrN₂O₄ |
| Molecular Weight | 263.05 g/mol |
| Appearance | Solid |
| Boiling Point | 365.884°C at 760 mmHg |
| Density | 1.719 g/cm³ |
| InChI | 1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) |
| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 |
Synthesis
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from imidazole-4,5-dicarboxylic acid. The first step is the esterification of the carboxylic acids to form the dimethyl ester, followed by the bromination of the imidazole ring at the 2-position.
Caption: General synthetic pathway for this compound.
Postulated Experimental Protocol for Bromination
This protocol is a hypothetical procedure based on common bromination methods for similar imidazole compounds.
Materials:
-
Dimethyl 1H-imidazole-4,5-dicarboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Spectroscopic Characterization (Predicted Data)
While experimental spectra for this compound are not widely published, predicted data provides valuable information for its characterization.
Table 2: Predicted Mass Spectrometry Data [4]
| Adduct | m/z |
| [M+H]⁺ | 262.96620 |
| [M+Na]⁺ | 284.94814 |
| [M-H]⁻ | 260.95164 |
| [M+NH₄]⁺ | 279.99274 |
| [M+K]⁺ | 300.92208 |
Expected ¹H NMR Spectral Features:
-
A singlet for the N-H proton of the imidazole ring.
-
Two singlets corresponding to the two methyl ester groups.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbonyl carbons of the ester groups.
-
Signals for the carbons of the imidazole ring, with the carbon bearing the bromine atom shifted downfield.
-
Signals for the methyl carbons of the ester groups.
Expected FT-IR Spectral Features:
-
An N-H stretching band.
-
C=O stretching bands for the ester groups.
-
C-N and C=C stretching bands characteristic of the imidazole ring.
-
A C-Br stretching band.
Applications in Drug Discovery and Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 2-bromo-imidazole moiety, in particular, serves as a versatile intermediate for the synthesis of various biologically active compounds, including enzyme inhibitors.
Role as a Scaffold for Kinase Inhibitors
The bromine atom at the 2-position of the imidazole ring is a key functional group for introducing diverse substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of libraries of 2-aryl or 2-heteroaryl substituted imidazole derivatives, which can be screened for their inhibitory activity against various protein kinases.
Caption: Workflow for the synthesis and screening of kinase inhibitors.
Potential as Enzyme Inhibitors
Derivatives of brominated imidazoles have shown potential as inhibitors of various enzymes. For instance, 5-bromo-2-aryl benzimidazole derivatives have been identified as dual inhibitors of α-glucosidase and urease.[3] This suggests that this compound could serve as a starting material for the synthesis of novel inhibitors for a range of enzymatic targets. The imidazole core can mimic the purine structure, making it a candidate for targeting ATP-binding sites in enzymes.[5]
Conclusion
This compound is a valuable and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups allow for the creation of diverse molecular architectures. While detailed experimental data remains somewhat limited in publicly accessible literature, the foundational knowledge of imidazole chemistry provides a strong basis for its utilization in the development of novel kinase inhibitors and other therapeutic agents. This guide serves as a foundational resource for researchers and scientists looking to explore the synthetic utility and biological potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. PubChemLite - this compound (C7H7BrN2O4) [pubchemlite.lcsb.uni.lu]
- 5. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Bromine Atom in Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of a reactive bromine atom at the 2-position, flanked by two nitrogen atoms and electron-withdrawing ester groups, renders this site highly susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this scaffold, focusing on its utility in forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in the synthesis of novel pharmacologically active agents.
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Functionalization of the imidazole core is a key strategy for modulating the biological activity of these molecules. This compound (CAS No. 705280-65-5) offers a synthetically attractive platform for diversification.[2] The bromine atom at the C-2 position serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] This guide will delve into the key reactions involving this bromine atom, providing practical guidance for its application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 705280-65-5 | [3] |
| Molecular Formula | C₇H₇BrN₂O₄ | [3] |
| Molecular Weight | 263.05 g/mol | [3] |
| Appearance | Solid | |
| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 | |
| InChI | 1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) |
Synthesis of this compound
While a variety of methods exist for the synthesis of the imidazole core, a common route to this compound involves the bromination of the corresponding 1H-imidazole-4,5-dicarboxylate precursor.
Illustrative Synthetic Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of Imidazole-4,5-dicarboxylic acid
-
To a suspension of imidazole-4,5-dicarboxylic acid (1.0 eq) in methanol (MeOH), add concentrated sulfuric acid (H₂SO₄) catalytically.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dimethyl 1H-imidazole-4,5-dicarboxylate.
Step 2: Bromination
-
Dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity of the C-2 Bromine Atom
The bromine atom at the C-2 position is the primary site of reactivity, enabling a range of synthetic transformations. This reactivity is attributed to the electron-deficient nature of the imidazole ring, which is further enhanced by the two adjacent nitrogen atoms.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the imidazole core and various aryl or heteroaryl boronic acids.[4][5]
Caption: Suzuki-Miyaura coupling reaction workflow.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 90 |
Note: Yields are illustrative and based on typical outcomes for similar substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, providing access to a wide range of 2-aminoimidazole derivatives.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole-4,5-dicarboxylic acid, a cornerstone heterocyclic compound, has traversed a remarkable journey from its initial synthesis in the late 19th century to its current status as a versatile building block in medicinal and coordination chemistry. This technical guide provides a comprehensive exploration of its discovery, historical and modern synthetic routes, and its pivotal role as a precursor to a diverse range of pharmacologically active agents. We present detailed experimental protocols for key historical and contemporary syntheses, summarize its physicochemical and spectroscopic properties in structured tables, and elucidate its engagement with critical biological signaling pathways, supported by visual diagrams, to offer a thorough resource for researchers in drug discovery and materials science.
Discovery and Historical Context
The story of imidazole-4,5-dicarboxylic acid is a chapter in the broader history of imidazole chemistry, which began with the first synthesis of the parent imidazole ring (originally named "glyoxaline") by German chemist Heinrich Debus in 1858 from glyoxal, formaldehyde, and ammonia.[1][2] The specific dicarboxylic acid derivative emerged over three decades later through the pioneering work of French chemist L. Maquenne.
In 1891 , Maquenne reported the first documented synthesis of imidazole-4,5-dicarboxylic acid.[1] His method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[1][3] This foundational work opened the door for further exploration of this and other substituted imidazoles.
A subsequent significant contribution came in 1919 from Robert George Fargher and Frank Lee Pyman, who detailed its preparation as part of their extensive investigations into nitro-, arylazo-, and amino-glyoxalines (the older term for imidazoles).[1][4] Their work provided a more accessible and detailed protocol that was later adapted and published in Organic Syntheses, solidifying a key route to this important intermediate.[4]
Later, in 1956 , a new synthetic pathway was established involving the oxidation of the fused heterocyclic compound benzimidazole.[1][5] This method utilized potent oxidizing agents like potassium dichromate or potassium permanganate to cleave the benzene ring, yielding the desired imidazole-4,5-dicarboxylic acid.[1][3] These early methods, while historically crucial, often faced challenges such as harsh reaction conditions or the use of expensive starting materials, paving the way for more efficient modern syntheses.[1][5]
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Functional Group Compatibility of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the 2-position, two ester functionalities, and an imidazole core, provides multiple avenues for synthetic modification.[1] The imidazole moiety is a privileged scaffold in numerous biologically active compounds.[2][3] This guide provides a comprehensive overview of the functional group compatibility of this reagent, focusing on its reactivity in key synthetic transformations.
Core Properties
The reactivity of this compound is primarily dictated by the interplay of its functional groups.
| Property | Value | Source |
| CAS Number | 705280-65-5 | [4] |
| Molecular Formula | C₇H₇BrN₂O₄ | [4] |
| Molecular Weight | 263.05 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
The bromine atom at the C-2 position is highly activated towards nucleophilic displacement and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms within the imidazole ring. The dimethyl ester groups at the C-4 and C-5 positions are generally stable under neutral and mildly acidic or basic conditions but can be susceptible to hydrolysis or aminolysis under more forcing conditions.
Reactivity and Functional Group Compatibility
N-Alkylation and N-Arylation
The imidazole nitrogen is readily alkylated under basic conditions. A variety of alkylating agents, including those with other functional groups, are well-tolerated.
Experimental Protocol: N-Alkylation with 2-Chlorobenzyl Bromide [5]
To a solution of this compound (261 mg) in dimethylformamide (3 mL), was added 2-chlorobenzyl bromide (218 mg) and N,N-diisopropylethylamine (0.28 mL). The mixture was stirred at room temperature for 4 hours. The resulting mixture was diluted with ethyl acetate and washed successively with water and brine. The organic layer was dried over anhydrous sodium sulfate and evaporated in vacuo. The residue was purified by silica gel chromatography to afford the N-alkylated product.
Experimental Protocol: Mitsunobu Reaction [6]
To a solution of this compound (1.0 g), triphenylphosphine (1.10 g), and 1-(tert-butoxycarbonyl)-3-pyrrolidinol (800 mg) in THF (6.0 mL), was added di-isopropyl azodicarboxylate (DIAD, 823 μL). The mixture was stirred at 40°C for 1 hour. Water was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to yield the desired product.
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |
| 1-Bromo-2-butyne | K₂CO₃ | DMF | 20°C, 15 h | 92% | [7] |
| 2-Chlorobenzyl bromide | N,N-Diisopropylethylamine | DMF | RT, 4 h | - | [5] |
| 4-Methoxybenzyl chloride | K₂CO₃ | - | 50°C, 14 h | - | [2] |
| 2-Chloromethylthiirane | - | - | - | - | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
The C-2 bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While specific examples for this compound are not widely available in the academic literature, the reactivity of analogous 2-bromoimidazoles suggests high compatibility with a range of functional groups.
Functional Group Tolerance in Analogous Systems:
-
Suzuki-Miyaura Coupling: Tolerates a wide range of functional groups on the boronic acid partner, including ethers, esters, amides, nitriles, and nitro groups. The ester groups on the imidazole core are expected to be stable under typical Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O).
-
Buchwald-Hartwig Amination: Compatible with primary and secondary amines, including anilines and aliphatic amines. The choice of base is critical to avoid hydrolysis of the ester groups; weaker bases like Cs₂CO₃ or K₃PO₄ are preferred over strong bases like NaOtBu.
-
Sonogashira Coupling: Terminal alkynes bearing alkyl, aryl, and silyl groups are suitable partners. The reaction is typically performed under mild, basic conditions (e.g., Et₃N) that are compatible with the ester functionalities.
-
Heck Reaction: Electron-deficient alkenes such as acrylates and styrenes are common coupling partners. The reaction conditions are generally mild and compatible with the imidazole core and ester groups.
General Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from analogous systems)
A mixture of the 2-bromoimidazole derivative (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water or DME/water) is degassed and heated under an inert atmosphere (e.g., at 80-100°C) until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reactions of the Ester Groups
The dimethyl ester groups can undergo hydrolysis to the corresponding dicarboxylic acid or amidation to the diamide. These transformations generally require more forcing conditions than the reactions at the C-2 position.
-
Hydrolysis: Treatment with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent, followed by acidification, will yield the diacid. The C-Br bond is generally stable under these conditions.
-
Amidation: Direct amidation can be challenging. A common route involves hydrolysis to the diacid, followed by coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
Summary of Functional Group Compatibility
Table 2: Functional Group Compatibility Profile
| Reaction Type | Reagent/Condition | Ester Groups | C-Br Bond | Imidazole N-H | Compatibility Notes |
| N-Alkylation | Alkyl halides, Base (K₂CO₃, DIPEA) | Stable | Stable | Reactive | Highly compatible. |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD | Stable | Stable | Reactive | Good compatibility with primary and secondary alcohols. |
| Suzuki-Miyaura | Aryl/vinyl boronic acids, Pd catalyst, weak base | Generally Stable | Reactive | Can be alkylated first | High compatibility. Strong bases may cause hydrolysis. |
| Buchwald-Hartwig | Amines, Pd catalyst, weak base | Generally Stable | Reactive | Can be alkylated first | Good compatibility. Avoid strong bases. |
| Sonogashira | Terminal alkynes, Pd/Cu catalysts, amine base | Stable | Reactive | Can be alkylated first | High compatibility. |
| Ester Hydrolysis | Strong base (e.g., NaOH, aq.) | Reactive | Stable | Deprotonated | Forcing conditions required. |
| Amidation | 1. Hydrolysis; 2. Amine, coupling agents | Reactive | Stable | Deprotonated | Two-step process is generally preferred. |
Experimental Workflow
Conclusion
This compound is a highly valuable and versatile building block. Its functional group compatibility allows for selective transformations at the C-2 position via cross-coupling and nucleophilic substitution reactions, as well as modifications at the imidazole nitrogen and the ester functionalities. The ester groups are generally robust under the mild, often basic, conditions used for palladium-catalyzed reactions. This predictable reactivity profile makes it an excellent starting material for the synthesis of complex molecules in drug discovery and materials science. Careful selection of reaction conditions, particularly the base and temperature, is key to achieving high yields and selectivities.
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 611-17-6|1-(Bromomethyl)-2-chlorobenzene| Ambeed [ambeed.com]
- 6. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]
- 7. 3355-28-0|1-Bromo-2-butyne| Ambeed [ambeed.com]
- 8. researchgate.net [researchgate.net]
The Versatile Heterocyclic Core: A Technical Guide to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive bromine atom at the 2-position, and two ester functionalities at the 4 and 5-positions, makes it an exceptionally versatile precursor for the synthesis of complex, polysubstituted imidazole derivatives. The imidazole scaffold itself is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this key building block, with a focus on its utility in the development of kinase inhibitors.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 705280-65-5 |
| Molecular Formula | C₇H₇BrN₂O₄ |
| Molecular Weight | 263.05 g/mol |
| Appearance | Solid |
| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 |
| InChI Key | JMXUWJPKHDKROF-UHFFFAOYSA-N |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected:
¹H NMR:
-
Two singlets for the two non-equivalent methyl ester protons (-OCH₃), likely in the range of 3.8-4.0 ppm.
-
A broad singlet for the N-H proton of the imidazole ring, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR:
-
Signals for the two methyl ester carbons (-OCH₃) around 52-54 ppm.
-
Signals for the two carbonyl carbons of the ester groups in the range of 160-165 ppm.
-
Signals for the C4 and C5 carbons of the imidazole ring.
-
A signal for the C2 carbon bearing the bromine atom, which would be shifted compared to an unsubstituted imidazole.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (263.05 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).
Reactivity and Applications as a Heterocyclic Building Block
The primary utility of this compound lies in its role as a scaffold for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is particularly amenable to substitution, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of an aryl or heteroaryl substituent at the 2-position of the imidazole ring. This is a key step in the synthesis of many kinase inhibitors.
The following is a general protocol for the Suzuki-Miyaura coupling of a 2-bromoimidazole derivative with an arylboronic acid. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 80-90 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 110 | 16 | 75-85* |
*Yields are representative and based on similar reactions reported in the literature. Optimization may be required for specific substrates.
Application in the Synthesis of Kinase Inhibitors
Polysubstituted imidazoles are a well-established class of kinase inhibitors, with many targeting the p38 MAP kinase signaling pathway.[][2][3] This pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of diseases, including rheumatoid arthritis and inflammatory bowel disease.
The p38 MAP kinase pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors that regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
The following workflow outlines the synthesis of a hypothetical p38 MAP kinase inhibitor analog starting from this compound. This workflow is based on known synthetic strategies for this class of compounds.
Caption: Workflow for the synthesis of a p38 MAP kinase inhibitor analog.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, polysubstituted imidazoles. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward route to a diverse range of derivatives. The application of these derivatives as kinase inhibitors, especially targeting the p38 MAP kinase pathway, highlights the importance of this heterocyclic core in modern drug discovery. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic potential of this compound in their own research and development endeavors.
References
Methodological & Application
Application Note: Suzuki Coupling Protocol for the Synthesis of 2-Aryl-1H-imidazole-4,5-dicarboxylates
Abstract
This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate as a key building block. The imidazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 2-position via C-C bond formation is crucial for the development of novel therapeutic agents.[1][2] This protocol offers a versatile and efficient method for the synthesis of a variety of 2-aryl-1H-imidazole-4,5-dicarboxylate derivatives. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids make this method highly attractive for drug discovery and materials science.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[1][3][4] It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is a cornerstone of modern organic synthesis due to its reliability and broad applicability, particularly in the pharmaceutical industry for the construction of complex molecules.[5]
This protocol focuses on the use of this compound as the organohalide partner. The resulting 2-substituted imidazole derivatives are of significant interest due to their potential biological activities. The presence of the ester functionalities at the 4 and 5-positions provides additional handles for further molecular modifications.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle that consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the this compound to form a Palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 2-aryl-1H-imidazole-4,5-dicarboxylate product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a general method. Researchers should optimize conditions for their specific substrates and desired outcomes.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (if required, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.5-2.0 mmol), and the base (2.0-3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and, if necessary, the ligand (e.g., SPhos) and add them to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of dioxane and water, typically 4:1 v/v) to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 5-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-aryl-1H-imidazole-4,5-dicarboxylate.
-
Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-heterocycles with various arylboronic acids, which can be adapted for this compound. Yields are based on similar reactions reported in the literature and should be considered as a guideline.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | 18 | Moderate to Excellent |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) (4) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |
P1 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst. IMes is an N-heterocyclic carbene ligand.[1]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1H-imidazole-4,5-dicarboxylates from this compound. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel imidazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.
References
Application Notes and Protocols for Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate as a versatile building block in medicinal chemistry. The document details its application in the synthesis of antiviral agents and protein kinase inhibitors, supported by detailed experimental protocols, quantitative data, and pathway visualizations.
Application Notes
This compound is a key intermediate in the synthesis of various biologically active molecules. Its imidazole core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 2-position, along with two ester groups at the 4 and 5-positions, offers multiple sites for chemical modification. This allows for the construction of diverse compound libraries for drug discovery.
Application in the Synthesis of Antiviral Agents
The imidazole-4,5-dicarboxamide scaffold has been identified as a promising framework for the development of antiviral therapeutics. Derivatives of this scaffold have shown potent activity against flaviviruses like the Dengue virus (DENV) and Yellow Fever virus (YFV). The core structure is amenable to the introduction of various substituents, allowing for the fine-tuning of antiviral potency and pharmacokinetic properties.
A series of imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against the Dengue virus.[1][2] Specific derivatives have demonstrated inhibitory activity in the micromolar range against both DENV and YFV.[1][2] For instance, certain compounds showed potent inhibitory activity against DENV in Vero cells with an EC50 of 1.93 μM, while others were highly active against YFV with an EC50 of 1.85 μM.[1][2]
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazole scaffold is a common feature in many kinase inhibitors. The structural versatility of this compound makes it an excellent starting material for the synthesis of novel kinase inhibitors.
While specific examples starting directly from this bromo-imidazole are not extensively detailed in the available literature, its derivatives, particularly imidazole-4,5-dicarboxamides, have been investigated as inhibitors of various kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][3] For example, 2,4-disubstituted-1H-imidazole carboxamides have been discovered as potent and selective inhibitors of TAK1.[2][3] The general synthetic strategies often involve the derivatization of the imidazole core to interact with the ATP-binding site of the kinase.
Data Presentation
Antiviral Activity of Imidazole-4,5-dicarboxamide Derivatives
| Compound ID | R Group | Virus | Cell Line | EC50 (µM) | Reference |
| 8b | Specific alkyl chain | Yellow Fever Virus (YFV) | Not Specified | 1.85 | [1][2] |
| 8c | Specific alkyl chain | Dengue Virus (DENV) | Vero | 1.93 | [1][2] |
Representative Kinase Inhibitory Activity of Imidazole-Based Compounds
The following data is representative of the activity of imidazole-based kinase inhibitors and serves as an illustrative example.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AA6 | p38 MAPK | 403.57 | [3] |
| Representative Imidazole Carboxamide | TAK1 | ~10-100 | [2] |
| 2c | EGFR | 617.33 | [4] |
| 2d | EGFR | 710.00 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-dialkyl-1H-imidazole-4,5-dicarboxamide (Antiviral Candidate)
This protocol describes a general method for the synthesis of imidazole-4,5-dicarboxamide derivatives, which have shown potential as antiviral agents.[1][2]
Step 1: Hydrolysis of Dimethyl 1H-imidazole-4,5-dicarboxylate
-
To a solution of Dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 2.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the diacid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1H-imidazole-4,5-dicarboxylic acid.
Step 2: Amide Coupling
-
To a solution of 1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in dry DMF, add a coupling agent such as HATU (2.2 eq) and a base like triethylamine (Et3N, 4.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired primary amine (2.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N,N'-dialkyl-1H-imidazole-4,5-dicarboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1H-imidazole-4,5-dicarboxylates (Kinase Inhibitor Precursor)
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
-
In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired Dimethyl 2-aryl-1H-imidazole-4,5-dicarboxylate.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylates (Kinase Inhibitor Precursor)
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound.
-
To a dry, oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), and a base such as cesium carbonate (Cs2CO3, 1.5 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a suitable ligand (e.g., XPhos, 0.08 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous solvent, such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired Dimethyl 2-(substituted-amino)-1H-imidazole-4,5-dicarboxylate.
Visualizations
Experimental and Synthetic Workflows
Caption: General synthetic routes from the starting material.
Signaling Pathways
Caption: Simplified TAK1 signaling pathway.
Caption: Overview of the p38 MAPK signaling cascade.
References
- 1. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a promising but not yet extensively explored ligand for MOF synthesis. The presence of the bromine atom and the imidazole core offers unique electronic properties and coordination modes, potentially leading to novel MOF structures with enhanced stability and functionality. The imidazole ring, in particular, can act as a versatile coordination site and a proton donor/acceptor, which is advantageous for applications in proton conductivity and pH-responsive drug release.
These application notes provide a generalized framework for the synthesis and characterization of MOFs using this compound, based on established protocols for structurally similar imidazole-based ligands.
Physicochemical Properties of Imidazole-Based Ligands for MOF Synthesis
The suitability of imidazole-4,5-dicarboxylate derivatives for MOF synthesis stems from their multiple coordination sites. These ligands possess two carboxylate groups and two nitrogen atoms within the imidazole ring, all of which can coordinate with metal ions, leading to a variety of framework topologies. The substituent at the 2-position of the imidazole ring, in this case, a bromine atom, can influence the electronic properties of the ligand and the resulting MOF, as well as introduce additional functionalities.
Generalized Experimental Protocols
The following protocols are adapted from the synthesis of MOFs using analogous imidazole-4,5-dicarboxylate ligands and can serve as a starting point for the use of this compound. Optimization of reaction conditions such as temperature, time, solvent system, and molar ratios of reactants is recommended.
Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF
This protocol describes a typical solvothermal synthesis of a zinc-based MOF.
Materials:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (for washing)
-
Methanol (for solvent exchange)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
To activate the MOF, immerse the crystals in methanol for 72 hours, replacing the methanol with a fresh portion every 24 hours.
-
Decant the methanol and dry the activated MOF under a vacuum at 150 °C for 12 hours.
Protocol 2: Hydrothermal Synthesis of a Copper-Based MOF
This protocol outlines a hydrothermal synthesis approach for a copper-based MOF.
Materials:
-
This compound (ligand)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (metal source)
-
Deionized water
-
Ethanol (solvent and for washing)
Procedure:
-
Combine 0.1 mmol of this compound and 0.1 mmol of copper(II) nitrate trihydrate in a 23 mL Teflon-lined stainless-steel autoclave.
-
Add a 1:1 (v/v) mixture of deionized water and ethanol (15 mL).
-
Seal the autoclave and heat it to 150 °C for 72 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the final product in an oven at 80 °C overnight.
Characterization of Synthesized MOFs
A thorough characterization of the synthesized MOFs is crucial to understand their structure and properties.[1] Key characterization techniques include:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and the overall framework topology.[1]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD data.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.[1]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate groups to the metal centers and the presence of the imidazole ring.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the porous MOF material.
Data Presentation
The following tables summarize representative quantitative data for MOFs synthesized from various imidazole-based ligands. This data can serve as a benchmark for what might be expected from MOFs synthesized with this compound.
Table 1: Physicochemical Properties of Imidazole-Based MOFs
| MOF Name | Metal Ion | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| ZIF-8 | Zn²⁺ | 2-methylimidazole | 1300-1800 | 0.66 | ~550 |
| [Zn(HImDC)] | Zn²⁺ | Imidazole-4,5-dicarboxylic acid | Not Reported | Not Reported | ~400 |
| MOF-71 | Co²⁺ | 1,4-Benzenedicarboxylate & Imidazole | Not Reported | Not Reported | ~350 |
| CIM-80 | Al³⁺ | Mesaconic acid & Imidazole derivative | ~800 | Not Reported | Not Reported |
Note: Data is compiled from various sources and represents typical values. Actual values may vary depending on the specific synthesis and activation conditions.
Table 2: Gas Adsorption Capacities of Imidazole-Based MOFs
| MOF Name | Gas | Adsorption Capacity (mmol/g) | Conditions |
| TIBM-Cu | CO₂ | 3.60 | 1 bar, 298 K |
| TIBM-Al | CO₂ | 2.1 | 1 bar, 298 K |
| TIBM-Cr | CO₂ | 1.6 | 1 bar, 298 K |
| UiO-66-NH₂ | CO₂ | 3.0 | 1 bar, 298 K |
Data for TIBM-MOFs from reference[2].
Visualizations
Caption: Workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.
Potential Applications in Drug Development
MOFs synthesized from functionalized imidazole ligands hold significant promise for applications in drug development. The porous nature of these materials allows for the encapsulation of therapeutic agents, while the chemical functionality of the ligand and the metal centers can be tailored to control drug loading and release kinetics. The presence of the imidazole moiety can impart pH-sensitivity, enabling targeted drug release in the acidic microenvironments of tumors or specific cellular compartments. Furthermore, the bromine atom on the ligand could serve as a site for post-synthetic modification, allowing for the attachment of targeting moieties or other functional groups to enhance the therapeutic efficacy of the drug delivery system.
Conclusion
While the use of this compound for MOF synthesis is an emerging area of research, the established methodologies for similar imidazole-based ligands provide a solid foundation for its exploration. The unique structural and electronic features of this ligand are expected to yield novel MOFs with interesting properties and potential applications, particularly in the field of drug delivery. The protocols and data presented here serve as a guide for researchers to embark on the synthesis and characterization of these promising new materials.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic building block crucial in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring a reactive bromine atom at the 2-position and ester functionalities, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of functional groups onto the imidazole core. This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate.
Reaction Principle: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps include:
-
Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) complex, inserting the palladium into the carbon-bromine bond to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound, alkene, or amine) reacts with the Pd(II) complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following data is based on analogous reactions with other bromo-imidazole derivatives and serves as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~92 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide and an alkene.
Data Presentation: Representative Heck Reaction Conditions
The following data is based on established protocols for electron-deficient aryl bromides and serves as a starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | 18 | Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 100 | 12 | High |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | Moderate |
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the base (e.g., Et₃N, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Flush the vessel with an inert gas.
-
Solvent and Reactant Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile) followed by the alkene (1.2-1.5 equiv).
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 100-120 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with a suitable organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts.
Data Presentation: Representative Sonogashira Coupling Conditions
The following data is based on general procedures for Sonogashira couplings of aryl bromides.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 6 | High |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 8 | Good |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 12 | High |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reactant Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv). Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) until the starting material is consumed as indicated by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds between an aryl halide and an amine.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following data is based on established protocols for the amination of heteroaryl bromides.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | Good |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 24 | High |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction tube.
-
Reactant Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring at the designated temperature (e.g., 90-110 °C). Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.
Experimental Workflow Visualization
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.
References
Synthesis of Bioactive Molecules from Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate as a key starting material. This versatile building block offers a scaffold for the development of potent inhibitors of key signaling proteins, such as p38 MAP kinase and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in a variety of diseases, including inflammatory disorders and neurodegenerative diseases.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound is a valuable starting material due to the presence of a reactive bromine atom at the 2-position, which allows for facile functionalization through various cross-coupling reactions. The diester functionalities at the 4 and 5-positions can be further modified, providing a rich platform for generating diverse chemical libraries for drug discovery.
This document focuses on the application of Suzuki-Miyaura cross-coupling reactions to synthesize 2-aryl-1H-imidazole-4,5-dicarboxylate derivatives and their potential as inhibitors of p38 MAP kinase and GSK-3.
Data Presentation: Bioactivity of Synthesized Imidazole Derivatives
The following tables summarize the in vitro inhibitory activities of representative imidazole-based compounds against p38α MAP kinase and GSK-3β. The structures presented are examples of molecules that can be synthesized from this compound followed by further synthetic modifications.
Table 1: p38α MAP Kinase Inhibitory Activity of Imidazole Derivatives
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| A-1 | Dimethyl 2-(4-fluorophenyl)-1H-imidazole-4,5-dicarboxylate | p38α MAP Kinase | 9.6 | [2] |
| A-2 | 2-(4-Fluorophenyl)-4,5-di(pyridin-4-yl)-1H-imidazole | p38α MAP Kinase | 46 | [2] |
| A-3 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP Kinase | 403.57 ± 6.35 | [3] |
| SB203580 (Reference) | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(pyridin-4-yl)imidazole | p38 MAP Kinase | 222.44 ± 5.98 | [3] |
Table 2: GSK-3β Inhibitory Activity of Imidazole Derivatives
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| B-1 | Imidazo[4,5-b]pyridin-2-one derivative | GSK-3β | 70 | [4] |
| B-2 | Imidazole-1,2,3-triazole hybrid (4k) | GSK-3β | (Potent, specific value not provided) | [5] |
| B-3 | Thienopyrimidine derivative (6b) | GSK-3β | 10,200 | [6] |
| Reference Compound | N/A | GSK-3β | N/A | N/A |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[4][7][8]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%) if using Pd(OAc)₂
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if applicable) and the solvent system (e.g., 1,4-dioxane/water).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-1H-imidazole-4,5-dicarboxylate derivative.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against p38α MAP kinase.
Materials:
-
Synthesized imidazole derivatives
-
Recombinant human p38α MAP kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized compounds in DMSO. Serially dilute the compounds to the desired concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the recombinant p38α MAP kinase, and the substrate peptide.
-
Inhibition: Add the serially diluted compounds to the wells. Include a positive control (a known p38 inhibitor like SB203580) and a negative control (DMSO vehicle).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro GSK-3β Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against GSK-3β.
Materials:
-
Synthesized imidazole derivatives
-
Recombinant human GSK-3β
-
ATP
-
Substrate peptide (e.g., a phosphopeptide prime)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO and perform serial dilutions.
-
Kinase Reaction: In a 96-well plate, combine the kinase assay buffer, recombinant GSK-3β, and the substrate peptide.
-
Inhibition: Add the diluted compounds to the assay wells. Include appropriate positive and negative controls.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the amount of ADP produced using an ADP-Glo™ Kinase Assay kit following the manufacturer's protocol.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration. Calculate the IC50 value by fitting the dose-response data to a suitable equation.[4]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by the synthesized bioactive molecules and the general experimental workflow.
Caption: General workflow for the synthesis of bioactive imidazole derivatives.
Caption: Simplified p38 MAP Kinase signaling pathway.[9][10][11]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Discovery of imidazole-based GSK-3 β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Functionalization of the Imidazole Core of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including those with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The imidazole-4,5-dicarboxylate scaffold, in particular, serves as a versatile building block for creating diverse molecular architectures due to its multiple functionalization points.[4] Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS: 705280-65-5) is a key intermediate, offering two primary sites for modification: the nucleophilic nitrogen of the imidazole ring (N-1 position) and the electrophilic carbon at the C-2 position bearing a bromine atom.[5][6] This document provides detailed protocols for the strategic functionalization of this core through N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. These methods enable the synthesis of compound libraries essential for drug discovery and development.[7][8]
N-Functionalization of the Imidazole Ring
The imidazole nitrogen can be readily functionalized via alkylation or arylation to introduce a wide variety of substituents, significantly impacting the molecule's steric and electronic properties.
N-Alkylation
N-alkylation of imidazoles is a fundamental transformation typically achieved by reacting the heterocycle with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and can influence the reaction rate.[9] For sterically hindered imidazoles or less reactive alkylating agents, microwave-assisted conditions can be employed to enhance reaction efficiency.[10]
Table 1: Representative Conditions for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%)* |
|---|---|---|---|---|---|---|
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 12-18 | 85-95 |
| 2 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 10-16 | 80-90 |
| 3 | 1-Bromobutane | NaH | THF | 25 (RT) | 8-12 | 75-85 |
| 4 | Iodomethane | Cs₂CO₃ | DMF | 25 (RT) | 6-10 | >90 |
*Yields are representative and based on reactions with similar imidazole substrates. Optimization for this compound may be required.
Experimental Protocol: N-Alkylation with Benzyl Bromide
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Benzyl bromide (1.2 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous Acetonitrile (5 mL)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add benzyl bromide (1.2 mmol) to the suspension via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
N-Arylation
N-arylation introduces an aromatic ring on the imidazole nitrogen, a common motif in pharmacologically active molecules.[11] This can be achieved using either copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions. Copper catalysis is often cost-effective, while palladium systems may offer broader substrate scope and milder conditions.[12][13][14]
Table 2: Representative Conditions for N-Arylation
| Entry | Coupling Type | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Approx. Yield (%)* |
|---|---|---|---|---|---|---|---|
| 1 | Copper-Catalyzed | Aryl Iodide | CuI (10) | K₃PO₄ | Toluene | 110 | 70-85[12] |
| 2 | Palladium-Catalyzed | Aryl Bromide | Pd₂(dba)₃ (2) | NaOtBu | Dioxane | 100 | 75-95 |
| 3 | Copper-Catalyzed | Arylboronic Acid | Cu(OAc)₂ (10) | Pyridine | DCM | 25 (RT) | 65-80 |
*Yields are representative and based on reactions with similar imidazole substrates. Optimization may be required.
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-Type)
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Aryl iodide (e.g., Iodobenzene) (1.2 mmol, 1.2 eq)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) (as ligand)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous Toluene (5 mL)
-
Standard work-up and purification reagents as in 1.1.
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).[12]
-
Add anhydrous toluene (5 mL) followed by the DMEDA ligand (0.2 mmol) via syringe.[12]
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-arylated product.[12]
C-2 Functionalization via Cross-Coupling
The C-2 bromine atom is an ideal handle for introducing carbon-based substituents through palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl, vinyl, or alkynyl imidazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C-2 position of the imidazole and various aryl or vinyl boronic acids or esters.[15] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and tolerating a wide range of functional groups.[16][17]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Approx. Yield (%)* |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | ~90[18] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | >90 |
*Yields are representative and based on reactions with similar 2-bromo-heterocycle substrates. Optimization may be required.[17]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 263 mg) (or its N-substituted derivative)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
Standard work-up and purification reagents.
Procedure:
-
In a reaction vessel, combine the 2-bromoimidazole derivative (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the 2-arylated imidazole.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to the C-2 position of the imidazole.[19] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[20][21] It proceeds under mild conditions and tolerates a broad range of functional groups.[22]
Table 4: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Approx. Yield (%)* |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 25 (RT) | 85-95[20] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | Triethylamine | DMF | 60 | 80-90 |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (2) | Et₃N | Toluene | 80 | ~85 |
| 4 | Propargyl alcohol | Pd(OAc)₂/XPhos (2) | CuI (1) | Cs₂CO₃ | Dioxane | 80 | 75-85 |
*Yields are representative and based on reactions with similar aryl halide substrates. Optimization may be required.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 263 mg) (or its N-substituted derivative)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)
-
Diisopropylamine (7.0 mmol, 7.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Standard work-up and purification reagents.
Procedure:
-
To a solution of the 2-bromoimidazole derivative (1.0 mmol) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), diisopropylamine (7.0 mmol), and the terminal alkyne (1.2 mmol).[20]
-
Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the 2-alkynyl imidazole product.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound 705280-65-5 [sigmaaldrich.com]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic building block with significant potential in pharmaceutical research and development. Its unique structure, featuring a reactive bromine atom and two ester functionalities on an imidazole core, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. The imidazole ring itself is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.
The primary applications of this compound in drug discovery stem from its utility in various cross-coupling reactions. The bromo substituent at the 2-position serves as a handle for the introduction of a wide range of aryl, heteroaryl, and alkyl groups via palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This enables the rapid generation of libraries of substituted imidazole derivatives for structure-activity relationship (SAR) studies.
A significant area of application for imidazole-4,5-dicarboxamide derivatives, which can be synthesized from this compound, is in the development of antiviral agents. Notably, compounds with this scaffold have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] The imidazole-4,5-dicarboxamide core can be elaborated with various substituents to optimize binding to the active site of the protease, leading to potent inhibition.
Beyond antiviral applications, the imidazole core is a well-established pharmacophore in a broad spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. The ability to functionalize the this compound scaffold at multiple positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and the phosphine ligand to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add the degassed dioxane/water solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1H-imidazole-4,5-dicarboxylate derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos or other suitable ligand (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube, combine this compound, cesium carbonate, Pd₂(dba)₃, and the ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas. Repeat three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-amino-1H-imidazole-4,5-dicarboxylate derivative.
Protocol 3: Synthesis of an Imidazole-4,5-dicarboxamide SARS-CoV-2 Main Protease Inhibitor (Adapted)
This protocol is adapted from the synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives and outlines the key steps starting from a related precursor.[1]
Step 1: Hydrolysis of Dimethyl 2-substituted-1H-imidazole-4,5-dicarboxylate
-
A 2-substituted dimethyl 1H-imidazole-4,5-dicarboxylate is hydrolyzed using aqueous sodium hydroxide at reflux to yield the corresponding 2-substituted-1H-imidazole-4,5-dicarboxylic acid.
-
The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the dicarboxylic acid, which is then filtered, washed with water, and dried.
Step 2: Mono-amide Formation
-
The 2-substituted-1H-imidazole-4,5-dicarboxylic acid is reacted with a primary or secondary amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
-
The reaction is stirred at room temperature until completion.
-
The product, a mono-carboxamide-mono-carboxylic acid, is isolated by aqueous workup and extraction.
Step 3: Second Amide Formation
-
The mono-carboxamide-mono-carboxylic acid intermediate is then coupled with a different amine using a similar procedure as in Step 2 to generate the asymmetric imidazole-4,5-dicarboxamide.
-
The final product is purified by column chromatography.
Data Presentation
Table 1: Inhibitory Activity of Imidazole-4,5-dicarboxamide Derivatives against SARS-CoV-2 Main Protease [1]
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) |
| 5a1 | CH₃ | 4-chlorophenyl | morpholin-4-yl | 15.2 ± 3.5 |
| 5a2 | CH₃ | 4-chlorophenyl | piperidin-1-yl | 4.79 ± 1.37 |
| 5a5 | CH₃ | 4-methoxyphenyl | morpholin-4-yl | 20.1 ± 5.1 |
| 5a6 | CH₃ | 4-methoxyphenyl | piperidin-1-yl | 22.86 ± 8.4 |
| 5b6 | H | 4-methoxyphenyl | piperidin-1-yl | 44.2 ± 4.61 |
Note: The compound numbering is as reported in the cited literature. R¹, R², and R³ represent different substituents on the imidazole-4,5-dicarboxamide scaffold.
Mandatory Visualization
References
- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, a key transformation in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established methodologies for the N-alkylation of substituted imidazoles.
Introduction
The N-alkylation of the imidazole ring is a fundamental reaction in medicinal chemistry. For this compound, this reaction introduces an alkyl group onto one of the nitrogen atoms, leading to the formation of N-alkylated products. The regioselectivity of this reaction can be influenced by the reaction conditions. Due to the presence of electron-withdrawing groups (a bromine atom and two methoxycarbonyl groups), the nucleophilicity of the imidazole nitrogens is reduced, often necessitating the use of a base to facilitate the reaction[1].
Experimental Protocols
Two primary protocols are presented, utilizing either a mild base (potassium carbonate) or a strong base (sodium hydride) to effect the N-alkylation. The choice of protocol may depend on the reactivity of the alkylating agent and the desired reaction rate.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is recommended for good to excellent yields, particularly with reactive alkylating agents and when heating may be required[1].
Materials:
-
This compound (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.2 - 2.0 equiv)[1][2]
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.1 - 2.0 equiv)[1][2]
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 - 2.0 equiv)[1][2].
-
Stir the suspension at room temperature for 15 minutes[1].
-
Add the alkylating agent (1.2 - 2.0 equiv) dropwise to the stirred suspension at room temperature[1][2].
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 60 °C) to facilitate the reaction[1].
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed[1].
-
Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile[2].
-
Combine the filtrates and concentrate under reduced pressure[2].
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine[1][2].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo[1][2].
-
Purify the crude product by column chromatography on silica gel if necessary[2].
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This method is suitable for a wide range of alkylating agents and generally proceeds with high efficiency due to the use of a strong base[2].
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide) (1.1 equiv)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF[2].
-
Cool the solution to 0 °C in an ice bath[2].
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution[2].
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation[2].
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature[2].
-
Monitor the progress of the reaction by TLC[2].
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into ice-water[1].
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate)[1].
-
Combine the organic layers and wash with brine[1].
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure[1].
-
Purify the crude product by column chromatography on silica gel if necessary[1].
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Iodide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |
| Allyl Bromide | KOH | CH₃CN | 60 | 8 | 62 | [1] |
| Propargyl Bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |
| Bromoacetophenone | K₂CO₃ | CH₃CN | 60 | 0.5 | 91 | [1] |
| 1-Bromobutane | Cs-based catalyst | Dry media | 60 | - | 70-75 | [3] |
| Methyl Iodide | K₂CO₃ | - | - | - | 70 | [4] |
| 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp | Overnight | 72 | [5] |
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below.
Caption: General experimental workflow for the N-alkylation of imidazoles.
References
Application Notes and Protocols for the Use of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate as a versatile starting material for the synthesis of novel agrochemicals, particularly fungicides and other bioactive compounds. The protocols detailed below offer step-by-step guidance for the synthesis of a candidate fungicidal agent, leveraging the reactivity of this key intermediate.
Introduction
The imidazole scaffold is a prominent feature in a wide array of biologically active molecules, including many successful agrochemicals. The unique chemical properties of the imidazole ring allow for diverse functionalization, enabling the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties. This compound (CAS No. 705280-65-5) is a valuable building block for the synthesis of novel imidazole-based agrochemicals.[1] Its key structural features, including a reactive bromine atom at the 2-position, two ester functionalities, and a modifiable imidazole nitrogen, provide multiple handles for synthetic elaboration.[1]
This document outlines the synthetic pathways to convert this compound into potential agrochemical candidates, specifically focusing on the synthesis of N-substituted imidazole-4,5-dicarboxamides, a class of compounds known for their fungicidal properties.
Key Synthetic Strategies
The primary synthetic transformations involving this compound in the context of agrochemical development include:
-
N-Alkylation/Arylation: The imidazole nitrogen can be readily alkylated or arylated to introduce a variety of substituents, which can significantly influence the biological activity of the final compound.
-
Nucleophilic Substitution of Bromine: The bromine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of diverse functional groups, such as amines, thiols, or alkoxides.
-
Amidation of Ester Groups: The two dimethyl ester groups can be converted to a wide range of amides by reacting with primary or secondary amines. This transformation is crucial for building the desired pharmacophore and modulating the compound's properties.
A general workflow for the synthesis of a target agrochemical from this compound is depicted below.
Caption: General synthetic workflow for agrochemical synthesis.
Application Example: Synthesis of a Potential Fungicide
This section details the synthesis of a hypothetical, yet plausible, fungicidal agent, N4,N5-diethyl-1-methyl-2-(phenylamino)-1H-imidazole-4,5-dicarboxamide , starting from this compound. This target molecule is designed based on the known fungicidal activity of related imidazole carboxamides.
Experimental Protocols
Protocol 1: N-Methylation of this compound (Compound 2)
-
Materials:
-
This compound (1)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Dimethyl 1-methyl-2-bromo-1H-imidazole-4,5-dicarboxylate (2).
-
Protocol 2: Nucleophilic Substitution with Aniline (Compound 3)
-
Materials:
-
Dimethyl 1-methyl-2-bromo-1H-imidazole-4,5-dicarboxylate (2)
-
Aniline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction vessel, combine Dimethyl 1-methyl-2-bromo-1H-imidazole-4,5-dicarboxylate (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO and heat the mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield Dimethyl 1-methyl-2-(phenylamino)-1H-imidazole-4,5-dicarboxylate (3).
-
Protocol 3: Amidation with Diethylamine (Compound 4 - Target Fungicide)
-
Materials:
-
Dimethyl 1-methyl-2-(phenylamino)-1H-imidazole-4,5-dicarboxylate (3)
-
Diethylamine
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Dimethyl 1-methyl-2-(phenylamino)-1H-imidazole-4,5-dicarboxylate (1.0 eq) in a solution of diethylamine in methanol (e.g., 33% solution).
-
Stir the mixture in a sealed vessel at 50-60 °C for 48-72 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Remove the solvent and excess diethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or silica gel chromatography to give N4,N5-diethyl-1-methyl-2-(phenylamino)-1H-imidazole-4,5-dicarboxamide (4).
-
Data Presentation
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1 | C₇H₇BrN₂O₄ | 263.05 | White to off-white solid |
| 2 | C₈H₉BrN₂O₄ | 277.07 | Pale yellow solid |
| 3 | C₁₄H₁₅N₃O₄ | 289.29 | Light brown solid |
| 4 | C₁₈H₂₅N₅O₂ | 343.43 | Off-white crystalline solid |
Table 2: Representative Reaction Data
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | CH₃I, K₂CO₃ | DMF | RT | 14 | 85 |
| 2 | 2 | 3 | Aniline, CuI, L-proline, K₂CO₃ | DMSO | 95 | 36 | 68 |
| 3 | 3 | 4 | Diethylamine | Methanol | 55 | 60 | 75 |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway to a potential imidazole-based fungicide.
Biological Activity and Mode of Action (Hypothetical)
Many imidazole-based fungicides act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is hypothesized that N-substituted imidazole-4,5-dicarboxamides, such as the target compound synthesized here, may also interfere with this pathway or other critical cellular processes in fungi. Further biological screening would be required to elucidate the precise mode of action and to determine the spectrum of fungicidal activity.
Caption: Hypothetical mode of action for the synthesized fungicide.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The presented protocols provide a clear and actionable framework for the development of potential fungicidal agents based on the imidazole-4,5-dicarboxamide scaffold. The multiple reactive sites on this molecule allow for the creation of large and diverse chemical libraries for high-throughput screening, accelerating the discovery of new and effective crop protection solutions. Researchers are encouraged to explore the full synthetic potential of this building block to address the ongoing challenges in agriculture.
References
Application Notes and Protocols: Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile chemical building block poised for the synthesis of diverse libraries of potential kinase inhibitors. Its structure incorporates a reactive bromine atom, ideal for cross-coupling reactions, and two ester functionalities that can be further manipulated to modulate solubility, introduce additional points of interaction with the target protein, or serve as handles for further synthetic elaboration.[2] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel kinase inhibitors.
Core Applications
The primary application of this compound in this context is as a scaffold for the introduction of various aryl and heteroaryl groups at the 2-position of the imidazole ring. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy allows for the rapid generation of a library of compounds with diverse substituents that can probe the ATP-binding site of various kinases. The diester functionalities at the 4 and 5-positions can be retained, hydrolyzed to the corresponding dicarboxylic acid, or converted to amides to fine-tune the physicochemical properties and biological activity of the final compounds.
Experimental Protocols
General Synthetic Workflow
A general workflow for the synthesis of a library of potential kinase inhibitors from this compound is depicted below. This workflow is centered around a Suzuki-Miyaura cross-coupling reaction, followed by optional ester hydrolysis.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dimethyl 2-aryl-1H-imidazole-4,5-dicarboxylate.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized imidazole derivatives
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the kinase enzyme and the substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit (e.g., 5 µL of ADP-Glo™ Reagent).
-
Incubate for the recommended time (e.g., 40 minutes) at room temperature.
-
Add the detection reagent from the kit to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following table presents hypothetical but representative biological data for a series of kinase inhibitors synthesized from this compound, targeting a hypothetical kinase. This data is for illustrative purposes to demonstrate how results can be structured.
| Compound ID | R-Group at 2-position | Kinase Inhibition IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| DBID-1 | 4-Methoxyphenyl | 150 | 1.2 |
| DBID-2 | 3-Pyridyl | 85 | 0.7 |
| DBID-3 | 4-Fluorophenyl | 220 | 2.5 |
| DBID-4 | 1-Naphthyl | 55 | 0.4 |
| DBID-5 | 2-Thienyl | 110 | 0.9 |
| Reference | Staurosporine | 5 | 0.01 |
Signaling Pathway Visualization
Many kinase inhibitors derived from imidazole scaffolds target key nodes in cancer-related signaling pathways, such as the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this pathway, indicating a potential point of inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and workflows outlined in this document provide a solid foundation for researchers to design and synthesize libraries of imidazole-based compounds for screening against various kinase targets. The adaptability of the imidazole core, combined with the strategic placement of functional groups on the starting material, offers significant opportunities for the development of potent and selective kinase inhibitors for therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Issue: Low or no yield of the desired this compound.
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting material (Dimethyl 1H-imidazole-4,5-dicarboxylate) | Ensure the starting material is pure and dry. Impurities can interfere with the bromination reaction. Consider purifying the starting material by recrystallization if its purity is questionable. |
| Inefficient Bromination | The imidazole ring is deactivated by the two electron-withdrawing ester groups, making electrophilic substitution challenging. Consider optimizing the reaction conditions. |
| Sub-optimal reaction temperature | Gradually increase the reaction temperature. While some brominations are performed at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can lead to degradation and byproduct formation. |
| Incorrect solvent | The choice of solvent is critical. N,N-Dimethylformamide (DMF) has been shown to be an effective solvent for the bromination of similar imidazole derivatives. Acetonitrile is another potential solvent to consider.[1] |
| Formation of multiple brominated species | Over-bromination can occur, leading to the formation of di- or tri-brominated imidazoles. Use a controlled amount of the brominating agent (1.0 to 1.1 equivalents). |
| Decomposition of the product | The product may be sensitive to prolonged reaction times or high temperatures. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Issue: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Presence of succinimide byproduct | If using N-Bromosuccinimide (NBS), the succinimide byproduct can be challenging to remove. Wash the crude product with water, as succinimide is water-soluble.[2] Alternatively, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove acidic succinimide, provided the desired product is stable under basic conditions. |
| Co-crystallization of impurities | If impurities co-crystallize with the product, consider using a different solvent system for recrystallization. A binary solvent system (a "good" solvent and a "poor" solvent) can be effective. |
| Product is an oil or does not crystallize | The product may be an oil at room temperature. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for the precursor, Dimethyl 1H-imidazole-4,5-dicarboxylate?
A1: A high-yielding synthesis involves the reaction of diaminomaleonitrile with trimethyl orthoformate. This method has a reported yield of 83%.
Q2: Which brominating agent is most suitable for this synthesis?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of imidazoles and other electron-deficient heterocyclic systems.[3] It is generally easier and safer to handle than liquid bromine.
Q3: What are the expected byproducts in this reaction?
A3: The primary byproduct when using NBS is succinimide.[4] Over-bromination can lead to the formation of di- and tri-brominated imidazole derivatives. Depending on the reaction conditions, hydrolysis of the ester groups to carboxylic acids is also a possibility, especially if water is present.
Q4: What is a general procedure for the workup of an NBS bromination?
A4: After the reaction is complete, the mixture is typically cooled and filtered to remove any precipitated succinimide. The filtrate is then washed with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any unreacted NBS. This is followed by washing with water and brine. The organic layer is then dried and the solvent is removed under reduced pressure.[2]
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate
This protocol is based on the reaction of diaminomaleonitrile and trimethyl orthoformate.
-
Materials:
-
Diaminomaleonitrile
-
Trimethyl orthoformate
-
Acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine diaminomaleonitrile (1 equivalent) and trimethyl orthoformate (excess, can be used as solvent).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the diaminomaleonitrile is consumed.
-
Cool the reaction mixture and remove the excess trimethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the bromination of an imidazole dicarboxylate using NBS. Optimization of reaction time and temperature may be necessary.
-
Materials:
-
Dimethyl 1H-imidazole-4,5-dicarboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in DMF or ACN in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Once the starting material is consumed, cool the reaction mixture.
-
If succinimide precipitates, filter the mixture.
-
Pour the filtrate into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate
| Parameter | Condition | Reported Yield |
| Starting Material | Diaminomaleonitrile | 83% |
| Reagent | Trimethyl orthoformate | |
| Catalyst | Acetic Acid | |
| Solvent | Trimethyl orthoformate (excess) | |
| Temperature | Reflux | |
| Reaction Time | Varies (monitor by TLC) |
Table 2: Optimization of Bromination of Dimethyl 1H-imidazole-4,5-dicarboxylate
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NBS (1.1) | DMF | 25 | 24 | Data not available |
| 2 | NBS (1.1) | ACN | 25 | 24 | Data not available |
| 3 | NBS (1.1) | DMF | 50 | 12 | Data not available |
| 4 | NBS (1.1) | ACN | 50 | 12 | Data not available |
| 5 | Br₂ (1.1) | Acetic Acid | 25 | 12 | Data not available |
Note: The yields in Table 2 are not yet reported in the literature and represent starting points for optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: A systematic solvent screening is the most effective method to identify the ideal recrystallization solvent. The perfect solvent should completely dissolve the compound at an elevated temperature but have poor solubility at lower temperatures. For imidazole derivatives such as this, a good starting point for screening includes solvents of varying polarities like ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane. Given the presence of two ester functional groups, ethyl acetate or acetone may be effective choices.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue that can arise from a highly saturated solution or rapid cooling. To address this, try allowing the solution to cool to room temperature more slowly before transferring it to an ice bath.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: The absence of crystal formation is often due to using an excessive amount of solvent. To remedy this, you can evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again. Another possibility is the formation of a supersaturated solution. This can sometimes be resolved by "seeding" the solution with a tiny crystal of the pure compound or by scratching the inside of the flask with a glass rod at the meniscus to create a nucleation site.
Q4: The purity of my compound has not significantly improved after recrystallization. What could be the reason?
A4: If the purity has not improved, it is possible that the chosen solvent dissolves the impurities as well as the target compound, leading to their co-precipitation. In this scenario, trying a different recrystallization solvent or a solvent mixture is recommended. Alternatively, for basic compounds like imidazoles, an acid-base extraction could be an effective purification step prior to recrystallization to remove non-basic impurities.
Q5: What is a suitable method for drying the recrystallized product?
A5: After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent to remove any remaining impurities. Subsequently, the crystals can be dried to a constant weight in a vacuum oven or a desiccator.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent and re-cool.- Try a different solvent or a mixture of solvents (a "good" solvent and a "poor" solvent). |
| "Oiling Out" | - The solution is supersaturated.- The solution is being cooled too quickly. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Allow the solution to cool to room temperature before placing it in an ice bath. |
| Colored Impurities Remain | - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Re-recrystallize from a different solvent. |
| Crystals Form in the Funnel During Hot Filtration | - The solution is cooling too rapidly during filtration. | - Use a pre-heated filter funnel.- Add a slight excess of hot solvent before filtration and evaporate it later. |
Experimental Protocol: Recrystallization of this compound (General Procedure)
Disclaimer: The following is a general protocol based on the purification of similar imidazole derivatives and should be optimized for this compound.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent. If the compound dissolves at room temperature, the solvent is likely too good. If it does not dissolve, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and gently swirling. Continue adding the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Common side products in the bromination of dimethyl 1H-imidazole-4,5-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of dimethyl 1H-imidazole-4,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the monobromination of dimethyl 1H-imidazole-4,5-dicarboxylate?
The primary product of a successful monobromination is dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate.[1] This reaction introduces a bromine atom at the C2 position of the imidazole ring.
Q2: What are the potential common side products in this bromination reaction?
While specific side product profiles can vary based on reaction conditions, the most anticipated side products arise from over-bromination. Given the reactivity of the imidazole ring, polybromination is a common issue. Potential side products include:
-
Dimethyl 2,N-dibromo-1H-imidazole-4,5-dicarboxylate: Formation of this product occurs with bromination at both the C2 position and the nitrogen of the imidazole ring.
-
Dimethyl dibromo-1H-imidazole-4,5-dicarboxylate isomers: Depending on the starting material and reaction conditions, dibromination can occur at various positions on the imidazole ring. The existence of compounds like methyl 2,4-dibromo-1H-imidazole-5-carboxylate suggests the possibility of bromination at other ring carbons if they are unsubstituted.[2]
Q3: Can the ester groups of dimethyl 1H-imidazole-4,5-dicarboxylate be hydrolyzed during bromination?
Under standard bromination conditions, which are typically non-aqueous, hydrolysis of the methyl ester groups is generally not a primary concern. However, if aqueous work-up procedures are employed, or if the reaction is carried out for extended periods in the presence of acidic byproducts, some degree of ester hydrolysis to the corresponding carboxylic acid may occur.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired monobromo product | Incomplete reaction. | - Increase reaction time.- Gradually increase the reaction temperature, monitoring for decomposition.- Ensure the brominating agent (e.g., NBS) is of high purity and activity. |
| Formation of multiple products, including polybrominated species. | - Use a stoichiometric amount (or a slight excess) of the brominating agent.- Add the brominating agent portion-wise to maintain a low concentration.- Perform the reaction at a lower temperature to improve selectivity. | |
| Presence of significant amounts of starting material | Insufficient brominating agent or deactivation of the reagent. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Ensure the brominating agent is fresh and has been stored properly. N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow. |
| Formation of a significant amount of a dibrominated side product | Over-bromination due to excess reagent or harsh reaction conditions. | - Reduce the equivalents of the brominating agent.- Lower the reaction temperature.- Decrease the reaction time. |
| Product is difficult to purify from side products | Similar polarity of the desired product and side products. | - Employ careful column chromatography with a shallow solvent gradient for separation.- Consider recrystallization from a suitable solvent system to isolate the desired product. |
| Hydrolysis of ester groups is observed | Presence of water or acidic conditions during reaction or work-up. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Neutralize any acidic byproducts during the work-up with a mild base (e.g., saturated sodium bicarbonate solution). |
Experimental Protocols
General Protocol for Bromination using NBS:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
-
Reagent Addition: At a controlled temperature (typically starting at 0 °C to room temperature), add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reactions and troubleshooting steps, the following diagrams are provided.
Caption: Reaction pathway for the bromination of dimethyl 1H-imidazole-4,5-dicarboxylate.
Caption: Troubleshooting workflow for the bromination of dimethyl 1H-imidazole-4,5-dicarboxylate.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromoimidazole Derivatives
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-bromoimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of 2-bromoimidazole derivatives?
A1: The most critical parameters for a successful Suzuki coupling with 2-bromoimidazole derivatives are the choice of catalyst system (palladium source and ligand), the base, the solvent system, and the reaction temperature.[1][2][3] Careful optimization of these components is essential to achieve high yields and purity.[1] The inherent electronic properties of the imidazole ring and its potential to coordinate with the palladium catalyst make these substrates particularly challenging.[4][5]
Q2: Why am I observing low to no conversion of my 2-bromoimidazole starting material?
A2: Low conversion can be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atoms in the imidazole ring can coordinate with the palladium catalyst, leading to catalyst inhibition and reduced activity.[4][5] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[6][7]
-
Inefficient Oxidative Addition: The C-Br bond on the imidazole ring may be less reactive, leading to a slow oxidative addition step, which is often rate-determining.[5] Higher reaction temperatures or more active catalyst systems may be required.[5][7]
-
Poor Solubility: The starting materials, particularly the 2-bromoimidazole derivative or the boronic acid, may have poor solubility in the chosen solvent, hindering the reaction.[2][8]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.[2][7]
Q3: What are the common side reactions in the Suzuki coupling of 2-bromoimidazoles and how can I minimize them?
A3: The most prevalent side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and consumption of the coupling partner.[6] To minimize this, use rigorously degassed anhydrous solvents, employ more stable boronic esters (e.g., pinacol esters), or run the reaction at the lowest effective temperature.[6]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the 2-bromoimidazole.[6][9] It is often promoted by the presence of oxygen or when the catalytic cycle is slow.[2][9] Thorough degassing and optimizing the catalyst system can reduce homocoupling.[6]
-
Dehalogenation: The bromo group on the imidazole is replaced by a hydrogen atom. This can occur if the palladium complex reacts with a hydrogen source in the reaction mixture.[9] Using high-purity reagents and optimizing the reaction time can help reduce this side reaction.[7]
Q4: How do I choose the appropriate base for my reaction?
A4: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base can significantly impact the reaction rate and yield.[3]
-
Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[3][9]
-
Cesium carbonate (Cs₂CO₃) is often found to be a superior base for challenging couplings.[10]
-
The strength and solubility of the base are important factors. A base that is partially soluble is often ideal.[9]
Q5: My palladium catalyst turns black during the reaction. What does this indicate and how can I prevent it?
A5: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst.[6][9] This leads to a loss of catalytic activity.[9] To prevent this:
-
Ensure a sufficient ligand-to-palladium ratio to stabilize the Pd(0) species.[6]
-
Use robust, sterically hindered ligands.[6]
-
Avoid excessively high reaction temperatures.[6]
-
Use high-purity, degassed solvents and reagents.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst inhibition by imidazole nitrogen.[4][5] 2. Inefficient oxidative addition.[5] 3. Poor reagent solubility.[2][8] 4. Inactive catalyst (e.g., old Pd source).[11] | 1. Screen bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[6][7] 2. Increase reaction temperature; screen different palladium pre-catalysts.[5][7] 3. Try a different solvent system (e.g., dioxane/water, THF/water, DMF).[2][8][9] 4. Use a fresh, high-quality palladium source.[11] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[2][9] 2. Slow transmetalation step. | 1. Ensure thorough degassing of solvents and the reaction vessel (e.g., freeze-pump-thaw or sparging with argon/nitrogen).[2][7] 2. Optimize the base and solvent to facilitate transmetalation.[3] |
| Protodeboronation of Coupling Partner | 1. Presence of excess water or acidic impurities.[6] 2. Thermally unstable boronic acid.[6] | 1. Use anhydrous, degassed solvents.[6] 2. Use a more stable boronic acid derivative (e.g., pinacol ester or MIDA boronate).[6] 3. Run the reaction at a lower temperature if possible.[6] |
| Dehalogenation of 2-Bromoimidazole | 1. Presence of a hydrogen source (e.g., impurities in solvent, amine base).[9] 2. Prolonged reaction time after starting material consumption.[7] | 1. Use high-purity, dry solvents.[7] 2. Monitor the reaction closely by TLC or LC-MS and work up promptly upon completion.[7] |
| Catalyst Decomposition (Turns Black) | 1. Insufficient ligand to stabilize Pd(0).[6] 2. High reaction temperature.[6] 3. Impurities in reagents or solvents.[6] | 1. Increase the ligand-to-palladium ratio.[6] 2. Lower the reaction temperature.[6] 3. Use purified reagents and anhydrous, degassed solvents.[6] |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki coupling of 2-bromo-heterocycles, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Moderate to Excellent |
| Pd₂(dba)₃ / IMes | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90-110 | 12-16 | Good to Excellent |
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 75 | 12 | Variable |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT-60 | 12-24 | Good |
Note: Yields are highly substrate-dependent and these conditions should be considered as a starting point for optimization.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Bromoimidazole Derivative
This protocol provides a general method and should be optimized for specific substrates.
Materials:
-
2-Bromoimidazole derivative (1.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[7]
-
Ligand (e.g., SPhos, 4 mol%)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[6][7]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromoimidazole derivative, arylboronic acid, base, palladium catalyst, and ligand.[7]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1 M to 0.5 M with respect to the 2-bromoimidazole.[6]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][7]
-
Work-up:
-
Purification:
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Troubleshooting guide for low yield in imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in imidazole synthesis?
Low yields in imidazole synthesis can stem from several factors, including suboptimal reaction conditions, the purity of starting materials, the formation of side products, and inefficient purification methods. The choice of synthetic route, such as the Debus-Radziszewski, Van Leusen, or Wallach synthesis, can also significantly impact the outcome.[1][2][3] For instance, the classical Debus-Radziszewski reaction is known for sometimes producing poor yields due to side reactions.[3][4]
Q2: How does the purity of starting materials affect the reaction yield?
The purity of reactants is critical for a successful synthesis. Impurities in the aldehyde, dicarbonyl compound, or ammonia source can lead to the formation of unwanted side products, which not only reduces the yield of the desired imidazole but also complicates the purification process. It is crucial to use high-purity starting materials, and if necessary, purify them before use.
Q3: Can the reaction solvent influence the yield of my imidazole synthesis?
Absolutely. The choice of solvent can significantly affect reaction rates and yields. Polar solvents are generally preferred for many imidazole syntheses.[3] For example, in some copper-catalyzed multicomponent reactions for trisubstituted imidazoles, solvents like ethanol and methanol have been shown to produce good yields.[5] Nonpolar solvents might lead to lower yields or require higher temperatures to achieve a comparable outcome.[5]
Q4: Are there any modern techniques that can improve the yield and reduce reaction time?
Yes, microwave-assisted synthesis has emerged as a powerful technique to enhance the efficiency of imidazole synthesis.[1][6] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which often results in significantly shorter reaction times and higher yields compared to conventional heating methods.[1][3] Another modern approach is the use of ultrasound irradiation, which has also been shown to improve yields and reduce reaction times.[7]
Troubleshooting Guide
Problem: Consistently low yield in a Debus-Radziszewski imidazole synthesis.
The Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a common method for imidazole synthesis but can be prone to low yields.[3][4][8]
Solution Workflow:
Caption: Troubleshooting workflow for low yield in imidazole synthesis.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Question: Could impurities in my starting materials be the issue?
-
Answer: Yes, impurities can significantly hinder the reaction. It is advisable to use commercially available high-purity reagents or purify them before use. For example, aldehydes can oxidize over time, and the quality of the ammonia source (e.g., ammonium acetate) is crucial.
-
-
Optimize Reaction Conditions:
-
Question: How can I optimize the reaction conditions to improve the yield?
-
Answer: Systematic optimization of reaction parameters is key. This includes temperature, solvent, and the molar ratio of reactants. For instance, increasing the reaction temperature or switching to a more suitable solvent can enhance the reaction rate and yield. Microwave-assisted synthesis can also be explored for significant improvements in both yield and reaction time.[1][3]
-
-
Investigate Catalyst Use:
-
Question: Should I be using a catalyst?
-
Answer: While the classical Debus-Radziszewski reaction can proceed without a catalyst, various catalysts have been shown to significantly improve yields. These include Lewis acids, solid acids like silica tungstic acid, and ionic liquids.[3][9] For example, using DABCO as a catalyst in the synthesis of 2,4,5-trisubstituted imidazoles has been reported to give excellent yields.[3]
-
-
Optimize Purification Strategy:
-
Question: I am losing a significant amount of product during purification. What can I do?
-
Answer: Product loss during workup and purification is a common issue. Some imidazoles have high water solubility, which can lead to losses during aqueous extractions.[10] For purification by column chromatography, the choice of stationary phase (silica gel vs. alumina) and the solvent system is critical to prevent irreversible adsorption or degradation of the product on the column.[10]
-
Data on Reaction Condition Optimization
The following table summarizes the impact of various catalysts on the yield of 2,4,5-triphenyl-1H-imidazole synthesis.
| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Triethylamine | t-butanol | 60-65 | 12 | 75 | [3] |
| Piperidine | t-butanol | 60-65 | 12 | 78 | [3] |
| DBU | t-butanol | 60-65 | 12 | 81 | [3] |
| DABCO | t-butanol | 60-65 | 12 | 92 | [3] |
| Silicotungstic acid (7.5 mol%) | Ethanol | Reflux | - | 94 | [3] |
Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline for the synthesis of 2,4,5-trisubstituted imidazoles and may require optimization for specific substrates.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Aldehyde
-
Ammonium acetate
-
Solvent (e.g., glacial acetic acid or ethanol)
-
Catalyst (optional, e.g., DABCO, silicotungstic acid)
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.0-5.0 mmol) in the chosen solvent (10-20 mL).
-
If using a catalyst, add it to the mixture at this stage.
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: The optimal molar ratios, solvent, temperature, and reaction time will vary depending on the specific substrates and should be determined experimentally.
References
- 1. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scribd.com [scribd.com]
- 5. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 6. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Regioisomer Formation in Imidazole Alkylation
Welcome to the technical support center for controlling regioselectivity in imidazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges in achieving the desired N-alkylated imidazole regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles?
A1: The formation of N-1 and N-3 alkylated regioisomers is a common challenge.[1] The outcome of the reaction is primarily governed by a combination of three key factors:
-
Steric Hindrance: The size of substituents on the imidazole ring and the bulkiness of the alkylating agent play a crucial role.[2][3][4] Alkylation is generally favored at the less sterically hindered nitrogen atom.[2][3][4]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[1][4] Conversely, electron-donating groups can influence the electron density at each nitrogen, affecting the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of regioisomers.[1][3]
Q2: How does the choice of base and solvent impact the regioselectivity of imidazole alkylation?
A2: The base and solvent system is a critical parameter in controlling which nitrogen atom is alkylated.[5] Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure complete deprotonation of the imidazole, forming the imidazolate anion.[1][2] This can favor N-1 alkylation in certain cases.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly employed and can lead to different isomeric ratios.[2] The polarity of the solvent and the nature of the counter-ion from the base can influence the nucleophilicity of the two nitrogen atoms in the imidazolate anion.[5]
Q3: Can protecting groups be used to achieve complete regioselectivity?
A3: Yes, using a protecting group on one of the nitrogen atoms is a highly effective strategy to direct alkylation to the desired position, especially in complex syntheses where high regioselectivity is essential.[1][3] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can be used to protect one nitrogen, allowing for selective functionalization of the other.[1][3][6] After alkylation, the protecting group can be removed to yield the desired single regioisomer.[6]
Troubleshooting Guides
Problem: My reaction produces an inseparable mixture of N-1 and N-3 alkylated regioisomers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric and electronic effects are not sufficiently differentiating. | Modify the Substrate or Alkylating Agent: If possible, introduce a bulkier substituent on the imidazole ring to sterically block one of the nitrogen atoms. Alternatively, using a bulkier alkylating agent can also increase selectivity for the less hindered nitrogen.[2][4] |
| Inappropriate Base/Solvent Combination. | Systematic Screening of Reaction Conditions: The ratio of regioisomers can be highly dependent on the reaction conditions. A screening of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and anhydrous aprotic solvents (e.g., THF, DMF, Acetonitrile) is recommended. For instance, NaH in THF has been reported to favor N-1 alkylation in some cases.[1] |
| Thermodynamic vs. Kinetic Control. | Vary the Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might allow for equilibration to the thermodynamically more stable isomer. |
| Inherent lack of selectivity. | Employ a Protecting Group Strategy: For substrates that show poor selectivity under various conditions, the most reliable approach is to use a protecting group. The SEM group, for example, can be introduced to block one nitrogen, forcing alkylation at the other.[1][3][6] |
Problem: Low yield of the desired N-alkylated product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation. | Use a Stronger Base: If you are using a weak base and observing unreacted starting material, consider switching to a stronger base like sodium hydride (NaH) to ensure complete formation of the nucleophilic imidazolate anion.[2] Ensure anhydrous reaction conditions when using strong bases.[2] |
| Side Reaction: Dialkylation. | Control Stoichiometry and Addition Rate: A common side reaction is the formation of a quaternary imidazolium salt from a second alkylation.[2] To minimize this, use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[1] Additionally, adding the alkylating agent dropwise can help maintain a low concentration of the electrophile and reduce the likelihood of a second alkylation.[1] |
| Poor Reactivity of Alkylating Agent. | Increase Reactivity or Temperature: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., an alkyl bromide or iodide). Alternatively, gently heating the reaction mixture can increase the reaction rate, but this should be monitored carefully to avoid side reactions. |
| Decomposition of Reagents. | Use Fresh Reagents and Inert Atmosphere: Ensure that the imidazole starting material and the alkylating agent are pure and dry. Some reagents can be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the impact of different reaction conditions on the regioselectivity of imidazole alkylation, based on literature findings. Note: Specific ratios can be highly substrate-dependent.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | N-1:N-3 Ratio |
| 4(5)-Nitroimidazole | Methyl Iodide | K₂CO₃ | DMF | Room Temp | N-1 favored |
| 4(5)-Bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ | DMF | Room Temp | 44% (N1) : 40% (N2) |
| 4(5)-substituted imidazoles | Alkyl Halides | NaH | THF | 0 °C to RT | Generally high N-1 selectivity |
| Imidazole | 1-Bromobutane | Cesium-doped Carbon | Dry Media | 333 K | High conversion to N-alkylated product |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is suitable for many imidazole derivatives, particularly with reactive alkylating agents.
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1-1.5 equivalents).[1]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.[1]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter to remove the inorganic base. Wash the filter cake with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: N-1 Selective Alkylation using Sodium Hydride
This protocol is often employed to enhance selectivity for the N-1 position with certain substrates.
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Key factors influencing the regioselectivity of imidazole N-alkylation.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. benchchem.com [benchchem.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS No: 705280-65-5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on information for structurally related imidazole compounds, it is recommended to store this compound in a cool, dark, and dry place.[1][2] The container should be tightly sealed to prevent moisture ingress and potential degradation. For optimal long-term storage, refrigeration (2-8 °C) is advisable. It is classified as a combustible solid.[3]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and exposure to light. Studies on other imidazole-containing molecules have shown that the imidazole ring can be susceptible to degradation under certain conditions.[4] Specifically, basic conditions may lead to base-mediated autoxidation, and exposure to light can cause photodegradation.[4] It is recommended to prepare solutions fresh and protect them from light, especially if they are not for immediate use.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents, as these are known to be incompatible with similar imidazole derivatives.[1]
Q4: What is the typical appearance of this compound?
A4: This compound is a solid at room temperature.[3]
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
Unexpected results in reactions involving this compound can often be traced back to the stability and handling of the compound. This guide provides a systematic approach to troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Reactions by TLC
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate synthesis using Thin-Layer Chromatography (TLC).
Experimental Protocol: TLC Monitoring
A detailed methodology for monitoring the reaction progress is provided below. This protocol is a general guideline and may require optimization based on specific reaction conditions.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system)
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)
-
Reaction mixture aliquots
-
Starting material standard
-
Co-spot (mixture of starting material and reaction aliquot)
Procedure:
-
Plate Preparation: Draw a faint baseline with a pencil approximately 1 cm from the bottom of the TLC plate. Mark the points for spotting the starting material (SM), the reaction mixture (R), and a co-spot (C).
-
Sample Preparation: Dilute the starting material in a suitable solvent. At various time points, withdraw a small aliquot of the reaction mixture and dilute it with an appropriate solvent.
-
Spotting: Using a capillary tube, carefully spot the prepared samples onto the marked points on the baseline. Keep the spots small and concentrated by applying the sample in portions, allowing the solvent to evaporate between applications.[1]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[1] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a non-destructive method like a UV lamp first.[2][3] If the spots are not visible, a destructive method like an iodine chamber or a chemical stain can be used.[2][3][4]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. The co-spot helps to confirm if the product spot is different from the starting material.
Data Presentation: Reaction Progress
Quantitative data from TLC analysis can be instrumental in optimizing reaction conditions. Researchers should aim to generate data to populate a table similar to the one below for their specific experimental setup.
| Reaction Time (hours) | Starting Material Rf | Product Rf | Observations (e.g., spot intensity, presence of byproducts) |
| 0 | 0.65 | - | Single spot for starting material. |
| 1 | 0.65 | 0.45 | Faint product spot, intense starting material spot. |
| 2 | 0.65 | 0.45 | Product spot intensity increases, starting material spot diminishes. |
| 4 | - | 0.45 | Starting material spot has disappeared. A single prominent product spot. |
Note: The Rf values provided are hypothetical and will vary based on the eluent system and other experimental conditions.
Troubleshooting Guide
Encountering issues during TLC analysis is common. The following table outlines frequent problems, their probable causes, and potential solutions.[1][5][6]
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-spot.[5] |
| The polarity of the solvent system is inappropriate. | Experiment with a different solvent system.[1] | |
| The sample contains strongly acidic or basic compounds. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[5] | |
| No Visible Spots | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, drying between applications.[1][5] |
| The compound is not UV-active. | Use a different visualization method such as an iodine chamber or a chemical stain (e.g., permanganate, vanillin).[2][5] | |
| The solvent level in the chamber was above the baseline. | Ensure the solvent level is below the spotting line.[1] | |
| Spots Remain at the Baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent system.[5] |
| Spots are at the Solvent Front (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[5] |
| Uneven Solvent Front | The TLC plate was touching the side of the chamber or filter paper. | Ensure the plate is centered in the chamber and not in contact with the sides.[1] |
| The adsorbent on the plate is uneven. | Use a commercially prepared TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A1: For imidazole derivatives, a mixture of a non-polar and a polar solvent is typically effective. A good starting point would be a mixture of ethyl acetate and hexane. You can start with a 1:1 ratio and adjust the polarity based on the initial results. For more polar imidazole compounds, a system containing ethanol or methanol in dichloromethane or ethyl acetate might be necessary. For instance, a 25% ethanol in ethyl acetate system has been used for some imidazole carbaldehyde derivatives.[7]
Q2: My starting material and product have very similar Rf values. How can I improve the separation?
A2: If the Rf values are too close, you can try changing the solvent system to one with different solvent-solute interactions. For example, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/methanol system. Running a gradient TLC or using a different stationary phase (like alumina) could also improve separation.
Q3: The spots on my TLC plate are fading after visualization.
A3: If you are using an iodine chamber for visualization, the spots will fade over time as the iodine sublimes off the plate.[4] It is important to circle the spots with a pencil immediately after they become visible. For a permanent record, you can photograph the plate.
Q4: I see a streak from the baseline even with a dilute sample. What could be the cause?
A4: If you are using a high-boiling point solvent (like DMF or DMSO) in your reaction, it can cause streaking on the TLC plate. To mitigate this, after spotting the plate, place it under high vacuum for a few minutes to remove the residual solvent before developing the plate.[8]
Q5: How do I know if my compound is decomposing on the silica gel plate?
A5: You can perform a 2D TLC to check for compound stability. Spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.[8]
Visualizations
Caption: Experimental workflow for monitoring reaction progress by TLC.
Caption: A logical diagram for troubleshooting common TLC issues.
References
Removal of impurities from Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Technical Support Center: Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Material: Dimethyl 1H-imidazole-4,5-dicarboxylate.
-
Over-brominated Species: Formation of di-brominated imidazole derivatives.
-
Regioisomers: Depending on the synthetic method, isomeric products may form.[1]
-
Residual Solvents: Solvents used in the reaction and work-up, such as DMF, ethyl acetate, or acetonitrile.
-
Byproducts from Ring Formation: If synthesizing the imidazole ring, byproducts from reactions like the Debus or Radiszewski synthesis can be present.[2]
Q2: What are the recommended initial steps for purifying the crude product?
A2: A simple washing procedure is often effective for removing many common impurities. Washing the crude solid with solvents in which the desired product has low solubility, while the impurities are more soluble, is a good first step. A sequential wash with cold deionized water, followed by a cold alcohol (like methanol or ethanol), and finally a non-polar solvent (like diethyl ether or hexanes) can be effective.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of the compound can be effectively assessed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the presence of impurities and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and the effectiveness of purification steps.[1]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Root Cause: Incomplete bromination reaction. This can be due to insufficient brominating agent, low reaction temperature, or short reaction time.
Solution:
-
Reaction Optimization: Ensure the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is appropriate. A slight excess may be required. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the more polar starting material from the product. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
-
Recrystallization: If a suitable solvent is found where the starting material is significantly more soluble than the product, recrystallization can be an effective purification method.
-
Issue 2: Contamination with Over-brominated Byproducts
Root Cause: The use of an excessive amount of brominating agent or prolonged reaction times can lead to the formation of di-brominated species.
Solution:
-
Reaction Control: Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture to maintain better control over the reaction.
-
Purification:
-
Column Chromatography: The polarity difference between the mono- and di-brominated products is often sufficient for separation by silica gel chromatography.
-
Recrystallization: Fractional crystallization may be effective if there is a significant difference in the solubility of the mono- and di-brominated compounds in a particular solvent system.
-
Issue 3: Product is an Oil or Fails to Crystallize
Root Cause: The presence of significant amounts of impurities or residual solvent can lower the melting point of the product, causing it to be an oil or preventing crystallization.
Solution:
-
Solvent Removal: Ensure all residual solvents are thoroughly removed under high vacuum.
-
Initial Purification: Wash the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether) to try and induce solidification.
-
Chromatography: Purify the oil using silica gel column chromatography to remove impurities.
-
Recrystallization from a Binary Solvent System: Dissolve the purified product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[3]
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Washing with Water/Methanol | 85% | 92% | 90% | Effective for removing polar impurities and salts. |
| Recrystallization (Ethanol/Water) | 92% | 98.5% | 75% | Good for removing closely related organic impurities. |
| Column Chromatography (Silica Gel) | 85% | >99% | 65% | Most effective method for achieving high purity, but with lower yield. |
Experimental Protocols
Protocol 1: General Washing Procedure
-
Transfer the crude solid product to a beaker.
-
Add a sufficient amount of deionized water to form a slurry and stir for 15-20 minutes.
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake sequentially with three portions of cold deionized water.
-
Follow with two portions of cold methanol.
-
Finally, wash with one portion of diethyl ether.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization from a Binary Solvent System (e.g., Ethanol/Water)
-
In a flask, dissolve the crude or washed product in a minimal amount of hot ethanol.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method based on the type of impurity.
References
Technical Support Center: Scalable Synthesis of Bromo-Imidazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of bromo-imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the scalable synthesis of bromo-imidazole derivatives?
A1: The primary challenges in the scalable synthesis of bromo-imidazole derivatives include controlling regioselectivity, preventing the formation of polybrominated byproducts, and developing cost-effective and environmentally friendly protocols.[1][2][3][4] The purification of the final product can also be difficult due to the presence of regioisomers and other impurities.[2]
Q2: Which brominating agents are suitable for the scalable synthesis of bromo-imidazoles?
A2: Several brominating agents can be used, with the choice depending on the specific imidazole substrate and desired selectivity. Common reagents include:
-
N-Bromosuccinimide (NBS): Widely used for its ease of handling and selectivity.[2][5] It can be employed in various solvents, including DMF and even water under certain conditions.[2][6]
-
Bromine (Br₂): A powerful brominating agent, often used with a solvent like acetic acid or chloroform.[7][8][9] However, it can lead to over-bromination if not carefully controlled.[9]
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone: A reagent used for high-yield monobromination of imidazole and N-methylimidazole.[10]
Q3: How can the issue of regioisomer formation be addressed?
A3: The formation of regioisomers, such as 4-bromo and 5-bromo derivatives, is a significant challenge.[2] Strategies to overcome this include:
-
Use of Protecting Groups: Protecting one of the nitrogen atoms on the imidazole ring can direct bromination to a specific position.[11]
-
Strategic Choice of Starting Material: Selecting a starting material that already has a substituent to direct the bromination can circumvent the issue of regioisomer formation. For instance, starting with 1,2-dimethyl-1H-imidazole avoids the formation of regioisomers during methylation of a brominated imidazole.[1][2][3][4]
-
Selective Debromination: In some cases, a polybrominated imidazole can be synthesized and then selectively debrominated to yield the desired isomer.[1][2][3][4]
Q4: What are the key considerations for ensuring the scalability of a synthesis protocol for bromo-imidazole derivatives?
A4: For a synthesis to be scalable, several factors must be considered:
-
Cost-effectiveness: Utilizing inexpensive and readily available starting materials and reagents is crucial.[1][2][3][4]
-
High Yield: The process should consistently provide a high yield of the desired product.[1][2][3][4]
-
Safety and Environmental Impact: The protocol should avoid hazardous reagents and solvents where possible and minimize waste.[11] Eco-friendly methods, such as using water as a solvent, are gaining traction.[6]
-
Robustness: The reaction should be reproducible on a large scale with consistent results.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of bromo-imidazole derivatives.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | Use a fresh batch of the brominating agent. Ensure proper storage conditions to prevent degradation. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some brominations are performed at room temperature, while others may require heating or cooling to control reactivity.[2] |
| Poor Solubility of Starting Material | Select a solvent system in which the imidazole starting material is sufficiently soluble. Common solvents include DMF, THF, and acetic acid.[2][8] |
| Presence of Water (for moisture-sensitive reactions) | Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture. |
Issue 2: Formation of Polybrominated Byproducts
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use of 1 to 1.2 equivalents is common for monobromination.[5] |
| High Reaction Temperature or Prolonged Reaction Time | Reduce the reaction temperature and monitor the reaction progress closely (e.g., by TLC or GC-MS) to stop it once the desired product is formed. |
| Highly Activating Substituents on the Imidazole Ring | The presence of electron-donating groups can increase the reactivity of the imidazole ring, leading to multiple brominations. In such cases, milder brominating agents or lower temperatures are recommended. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Regioisomers | Separation of regioisomers can be challenging. Preparative TLC or column chromatography with an optimized solvent system may be required.[2] In some cases, derivatization to facilitate separation followed by deprotection can be an option. |
| Product is an Oil or Difficult to Crystallize | If direct crystallization is not feasible, purification by column chromatography is the standard approach. If the product is an oil, try triturating with a non-polar solvent to induce solidification. |
| Product Co-elutes with Impurities during Chromatography | Experiment with different solvent systems (e.g., varying polarity) or different stationary phases (e.g., alumina instead of silica gel) for column chromatography. |
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from different scalable synthesis methods for bromo-imidazole derivatives.
| Product | Starting Material | Brominating Agent/Conditions | Yield | Scale | Reference |
| 4-Bromo-1,2-dimethyl-1H-imidazole | 1,2-Dimethyl-1H-imidazole | NBS / DMF | 80% (dibromination) | Not specified | [2] |
| 4-Bromo-1,2-dimethyl-1H-imidazole | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | iPrMgCl, THF, -25 °C | 92% (debromination) | 100 g to 1 Kg | [2] |
| 4-Bromo-2-nitro-1H-imidazole | 2-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | NBS / DMF/CHCl₃ | Not specified for this step, overall yield 67.5% | Not specified | [11] |
| 2,4,5-Tribromo-1H-imidazole | Imidazole | Br₂ / Chloroform | Not specified | 60 g | [8] |
| 4-Bromo-1H-imidazole | 2,4,5-Tribromo-1H-imidazole | 20% Sodium sulfite (aqueous) | Not specified | 32 g | [8] |
Experimental Protocols
Protocol 1: Scalable Two-Step Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole[2]
Step 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole in DMF, add N-Bromosuccinimide (NBS).
-
Stir the reaction mixture at a controlled temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product to obtain 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Selective Debromination to 4-Bromo-1,2-dimethyl-1H-imidazole
-
Dissolve 4,5-dibromo-1,2-dimethyl-1H-imidazole in anhydrous THF.
-
Cool the solution to -25 °C under an inert atmosphere.
-
Slowly add isopropyl magnesium chloride (iPrMgCl).
-
Stir the reaction mixture at -25 °C for 1 hour.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product and purify to yield 4-bromo-1,2-dimethyl-1H-imidazole.
Protocol 2: Synthesis of 4-Bromo-1H-imidazole via Tribromination and Reductive Debromination[8]
Step 1: Synthesis of 2,4,5-Tribromo-1H-imidazole
-
Dissolve imidazole in chloroform.
-
Add a solution of bromine in chloroform dropwise at room temperature.
-
Stir the mixture for 1 hour.
-
Remove the solvent under reduced pressure.
-
Suspend the residue in hot water, filter, and dry under vacuum to obtain 2,4,5-tribromo-1H-imidazole.
Step 2: Reductive Debromination to 4-Bromo-1H-imidazole
-
Combine 2,4,5-tribromo-1H-imidazole with a 20% aqueous solution of sodium sulfite.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by vacuum filtration to obtain 4-bromo-1H-imidazole.
Visualizations
Caption: Workflow for the scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.
Caption: Troubleshooting decision tree for low product yield in bromo-imidazole synthesis.
References
- 1. Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. Due to the limited availability of experimental spectra in public databases, this guide presents a comparative analysis based on predicted spectral data, alongside the predicted data for its non-brominated analog, Dimethyl 1H-imidazole-4,5-dicarboxylate. This comparison offers valuable insights into the influence of the bromine substituent on the electronic environment of the imidazole ring.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound and Dimethyl 1H-imidazole-4,5-dicarboxylate. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds. The spectra are referenced to a standard solvent, such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | N-H | 13.0 - 14.0 | broad singlet |
| O-CH₃ (x2) | ~3.8 | singlet | |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | N-H | 12.5 - 13.5 | broad singlet |
| H-2 | ~7.9 | singlet | |
| O-CH₃ (x2) | ~3.7 | singlet |
Table 2: Predicted ¹³C NMR Data
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C=O (x2) | ~160 |
| C-4 & C-5 | ~135 | |
| C-2 | ~120 | |
| O-CH₃ (x2) | ~52 | |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | C=O (x2) | ~161 |
| C-2 | ~138 | |
| C-4 & C-5 | ~128 | |
| O-CH₃ (x2) | ~51 |
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence chemical shifts.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically set to 12-16 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this molecular weight to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically set to 200-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.
Caption: Workflow of NMR analysis from sample preparation to structural elucidation.
Comparison and Interpretation
The introduction of a bromine atom at the C-2 position of the imidazole ring is predicted to have a significant impact on the chemical shifts of the surrounding nuclei.
-
¹H NMR: The most notable difference is the absence of the H-2 proton signal in the brominated compound. In Dimethyl 1H-imidazole-4,5-dicarboxylate, this proton is expected to appear as a singlet in the aromatic region. The N-H proton in the brominated analog is predicted to be slightly downfield due to the electron-withdrawing effect of the bromine atom. The chemical shifts of the methyl ester protons are expected to be less affected, though a minor downfield shift might be observed.
-
¹³C NMR: The C-2 carbon in the brominated compound will experience a significant upfield shift due to the "heavy atom effect" of bromine, and its signal will likely be broader. Conversely, the C-4 and C-5 carbons are predicted to shift downfield due to the electron-withdrawing nature of the bromine atom transmitted through the imidazole ring. The carbonyl and methyl carbons of the ester groups are expected to show minimal changes in their chemical shifts between the two compounds.
This predictive guide serves as a valuable tool for researchers in anticipating the NMR spectral features of this compound and understanding the spectroscopic consequences of bromination on the imidazole core. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this compound.
A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern for Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. Due to the absence of published experimental mass spectra for this specific molecule, this guide presents a putative fragmentation pathway based on established chemical principles and data from structurally analogous compounds, including halogenated heterocycles and dicarboxylate esters. The guide compares the primary fragmentation pathway with alternative cleavage patterns and provides a detailed experimental protocol for acquiring such data.
Predicted Fragmentation Pathways
The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), is expected to be driven by the key functional groups present: the bromo-imidazole core and the two dimethyl ester substituents.
The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. The primary fragmentation pathways are predicted to involve the loss of substituents from the ester groups and the cleavage of the bromine atom.
Primary Proposed Fragmentation Pathway:
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha cleavage leading to the loss of a methoxy radical, resulting in a stable acylium ion.
-
Loss of a Methoxycarbonyl Radical (•COOCH₃): The entire ester group can be lost as a radical.
-
Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond is a characteristic fragmentation for bromo-aromatic compounds.[1]
-
Sequential Losses: Subsequent fragmentation of the primary product ions can occur, such as the loss of a second ester group or small neutral molecules like carbon monoxide (CO).
Alternative Fragmentation Pathways:
An alternative pathway could involve the initial cleavage of the imidazole ring itself, although this is generally less favored than the loss of substituents. Another possibility includes McLafferty-type rearrangements, but these are less likely in this rigid aromatic system.[2] For comparison, the non-brominated analog, Dimethyl 1H-imidazole-4,5-dicarboxylate, would be expected to follow similar fragmentation involving the ester groups but would lack the characteristic bromine isotope pattern and the facile loss of a bromine radical.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound. The molecular formula is C₉H₉BrN₂O₄. Calculations are based on the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, and ⁸¹Br).
| Ion/Fragment | Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Notes |
| [M+H]⁺ | Protonated Molecular Ion | 290.98 | 292.98 | The base peak in ESI-MS, showing a ~1:1 isotopic ratio. |
| [M+H - •OCH₃]⁺ | Loss of a methoxy radical | 259.95 | 261.95 | A highly probable fragmentation leading to an acylium ion. |
| [M+H - •COOCH₃]⁺ | Loss of a methoxycarbonyl radical | 231.97 | 233.97 | Loss of the entire ester functional group. |
| [M+H - •Br]⁺ | Loss of a bromine radical | 211.05 | - | This fragment would not contain bromine. |
| [M+H - HBr]⁺ | Loss of hydrogen bromide | 210.04 | 210.04 | A potential rearrangement and elimination pathway. |
Experimental Protocols
This section provides a standard methodology for analyzing the fragmentation of this compound using tandem mass spectrometry.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Electrospray Ionization (ESI) source
-
Tandem MS (MS/MS) capability with Collision-Induced Dissociation (CID)
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid to promote protonation for positive ion mode analysis.
Mass Spectrometry Analysis:
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 100-500 to identify the protonated molecular ion ([M+H]⁺). Confirm the characteristic 1:1 isotopic pattern for the bromine-containing species.
-
MS/MS Analysis (CID):
-
Select the protonated molecular ion (e.g., m/z 290.98) as the precursor ion for fragmentation.
-
Apply collision energy in the collision cell. Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions. Nitrogen or argon is typically used as the collision gas.
-
Acquire the product ion spectrum, recording the m/z values of the resulting fragments.
-
-
Data Analysis: Analyze the product ion spectrum to identify the fragmentation pathways by calculating the mass differences between the precursor ion and the fragment ions, corresponding to the neutral losses of known chemical moieties.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary proposed fragmentation pathway for the protonated molecular ion of this compound.
References
Comparative Reactivity of Dimethyl 2-Bromo- vs. 2-Chloro-1H-imidazole-4,5-dicarboxylate: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Imidazole derivatives, in particular, are privileged structures found in numerous therapeutic agents. Dimethyl 1H-imidazole-4,5-dicarboxylate and its 2-halo variants serve as versatile building blocks for creating complex molecular architectures. This guide provides an objective comparison of the reactivity of two key intermediates: Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate and Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate. The information presented is supported by established principles of organic chemistry and illustrative experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.
Core Reactivity Principles
The reactivity of 2-haloimidazoles in common synthetic transformations, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), is primarily governed by the nature of the carbon-halogen bond. Generally, the reactivity trend for halogens as leaving groups is I > Br > Cl > F.[1] Consequently, this compound is typically more reactive than its 2-chloro counterpart.
Several factors contribute to this reactivity difference:
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, facilitating its cleavage during the oxidative addition step of cross-coupling reactions.
-
Leaving Group Ability: Bromide is a better leaving group than chloride due to its larger size and greater polarizability, which stabilizes the forming negative charge.
-
Electronic Activation: The two electron-withdrawing ester groups at the 4 and 5-positions of the imidazole ring significantly activate the 2-position towards nucleophilic attack, enhancing the reactivity of both halides.
This enhanced reactivity of the bromo-derivative often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[2]
Data Presentation: A Comparative Overview
The following tables summarize the key properties and comparative performance of the two compounds in widely used chemical reactions. The data is representative and compiled from general principles and reactions with analogous substrates.
Table 1: Physical and Chemical Properties
| Property | This compound | Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate |
| CAS Number | 705280-65-5[3] | 944813-88-9 (Representative) |
| Molecular Formula | C₇H₇BrN₂O₄[3] | C₇H₇ClN₂O₄ |
| Molecular Weight | 263.05 g/mol [3] | 218.60 g/mol |
| Typical Purity | ≥97%[3] | ≥97% |
| Physical Form | Solid | Solid |
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[4] The higher reactivity of the C-Br bond generally allows for more facile coupling.
| Parameter | This compound | Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos[5] | Pd₂(dba)₃/XPhos, or other electron-rich, bulky phosphine ligand catalysts[6] |
| Catalyst Loading | Lower (e.g., 2-5 mol%) | Higher (e.g., 5-10 mol%) or requires more specialized, potent catalysts[1] |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 12-24 hours) |
| Typical Yields | Good to Excellent | Moderate to Good (often lower than bromo-analog under identical conditions) |
Table 3: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions with nucleophiles like amines or alkoxides, the better leaving group ability of bromide results in faster reaction rates.
| Parameter | This compound | Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate |
| Relative Rate | Faster | Slower |
| Reaction Temperature | Lower | Higher |
| Reaction Time | Shorter | Longer |
| Typical Nucleophiles | Amines, Thiols, Alkoxides | Stronger or more reactive nucleophiles may be required |
| Outcome | Generally higher yields and cleaner conversions | May require forcing conditions, leading to potential side products |
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and the logical basis for the observed reactivity differences.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Factors influencing the higher reactivity of the bromo-derivative.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers should optimize conditions for their specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the coupling of a 2-halo-imidazole dicarboxylate with an arylboronic acid.
Reagents:
-
Dimethyl 2-halo-1H-imidazole-4,5-dicarboxylate (1.0 mmol)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)[5]
-
1,4-Dioxane and Water (e.g., 5:1 ratio), degassed
Procedure:
-
To a flame-dried reaction vessel, add the dimethyl 2-halo-1H-imidazole-4,5-dicarboxylate, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of a 2-halo-imidazole dicarboxylate with an amine nucleophile.
Reagents:
-
Dimethyl 2-halo-1H-imidazole-4,5-dicarboxylate (1.0 mmol)
-
Amine nucleophile (1.1-2.0 equiv.)
-
A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the dimethyl 2-halo-1H-imidazole-4,5-dicarboxylate in the chosen anhydrous solvent.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C). The bromo-derivative will typically require a lower temperature than the chloro-derivative.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
Both Dimethyl 2-bromo- and 2-chloro-1H-imidazole-4,5-dicarboxylate are valuable intermediates for the synthesis of complex imidazole-containing molecules. However, their reactivity profiles differ significantly. The bromo-derivative is the more reactive substrate due to the weaker C-Br bond and the superior leaving group ability of bromide.[2] This allows for the use of milder conditions, shorter reaction times, and often results in higher yields in both cross-coupling and SNAr reactions.
The chloro-derivative, while less reactive, can be a suitable and more cost-effective alternative, particularly for large-scale syntheses where harsher conditions are feasible, or when its attenuated reactivity is desirable to achieve selectivity in molecules with multiple reactive sites. The choice between these two reagents should be based on a careful consideration of the specific reaction, desired yield, process scalability, and economic factors.
References
Comparative Biological Activity of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. Due to a scarcity of publicly available data on the specific biological activities of this compound, this guide broadens its scope to include structurally related imidazole compounds, offering a comparative landscape of their potential therapeutic applications. The information is presented to facilitate further research and drug discovery efforts in this chemical space.
While direct experimental data on the biological activity of this compound remains limited in published literature, the broader family of imidazole derivatives has demonstrated a wide spectrum of pharmacological effects. This guide synthesizes available information on related compounds to provide a predictive comparison and highlights the potential of this chemical scaffold.
Comparative Analysis of Biological Activities
The imidazole core is a key pharmacophore in numerous clinically used drugs, exhibiting activities that span from anticancer to antimicrobial and enzyme inhibition.[1][2][3] The biological profile of imidazole derivatives is significantly influenced by the nature and position of their substituents.
Anticancer Activity
Numerous imidazole derivatives have been investigated for their potential as anticancer agents.[4][5] For instance, a structurally related fused imidazoquinoline, 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline, has shown an IC₅₀ value of 103.3 μM in anticancer screening.[4] While not a direct analogue, this suggests that the presence of a bromo-substituted phenyl ring on an imidazole-based scaffold can contribute to cytotoxic activity. Further screening of dialkyl 2-bromo-1H-imidazole-4,5-dicarboxylates against various cancer cell lines is warranted to determine their specific potency.
Antimicrobial Activity
Enzyme Inhibition
Derivatives of the parent 1H-imidazole-4,5-dicarboxylic acid have been explored as enzyme inhibitors. For example, asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease. Although these are amide derivatives rather than esters, this finding points to the potential of the imidazole-4,5-dicarboxylate scaffold to interact with enzyme active sites. Further investigation into the enzyme inhibitory properties of this compound against various enzymatic targets is a promising avenue for research.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its derivatives, detailed protocols for key in vitro assays are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compound in an appropriate assay buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A simplified signaling pathway of competitive enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 705280-65-5 [sigmaaldrich.com]
- 4. ijfmr.com [ijfmr.com]
- 5. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
A Comparative Crystallographic Guide to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of derivatives related to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. Due to the absence of publicly available crystallographic data for this compound, this guide focuses on a selection of its structural analogues. By examining the crystal structures of similar halogenated and substituted imidazole derivatives, we can infer the likely structural characteristics and intermolecular interactions that govern the solid-state architecture of the target compound.
The imidazole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and development.[1] X-ray crystallography provides definitive insights into molecular geometry, conformation, and the subtle intermolecular forces that dictate crystal packing. These forces, including hydrogen bonds and halogen bonds, are critical for properties such as solubility, stability, and bioavailability.
Comparative Crystallographic Data of Imidazole Derivatives
The following table summarizes key crystallographic parameters for a selection of imidazole derivatives, offering a basis for comparison with the anticipated structure of this compound. The chosen compounds feature various substitutions, including bromine, chlorine, and nitro groups, which allows for an analysis of the influence of these functional groups on the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4,5-dibromo-1H-imidazole | C₃H₂Br₂N₂ | Tetragonal | P 4₁ 2₁ 2 | 6.8566 | 6.8566 | 25.535 | 90 | [2] |
| 2-(2,2-dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile | C₈H₄Br₂N₄ | Monoclinic | P2₁/c | 15.144 | 16.382 | 8.267 | 95.76 | [3] |
| 2-Chloro-4-nitro-1H-imidazole | C₃H₂ClN₃O₂ | Monoclinic | P2₁/n | 5.905 | 10.033 | 9.150 | 105.180 | [4] |
| 4,5-dinitro-1H-imidazole | C₃H₂N₄O₄ | Monoclinic | P2₁/c | 11.4797 | 8.8205 | 11.802 | 107.827 | [5] |
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | C₁₆H₁₆N₄O₃ | Monoclinic | P2₁/n | - | - | - | - | [6][7] |
Inferred Structural Features of this compound
Based on the comparative data, we can anticipate several structural features for this compound:
-
Crystal System and Space Group: It is likely to crystallize in a common space group for organic molecules, such as a monoclinic system (e.g., P2₁/c or P2₁/n), which is prevalent among the compared derivatives.
-
Intermolecular Interactions: The presence of the bromine atom suggests the significant role of halogen bonding in the crystal packing. The N-H group of the imidazole ring is a potent hydrogen bond donor, likely forming N-H···O or N-H···N interactions with the carbonyl oxygen of the dicarboxylate groups or the nitrogen atoms of neighboring imidazole rings. C-H···O and C-H···Br interactions may also contribute to the overall stability of the crystal lattice. The interplay between these interactions will dictate the supramolecular architecture.
-
Molecular Geometry: The imidazole ring itself is expected to be planar. The orientation of the two dimethyl carboxylate groups will be a key conformational feature, influenced by steric hindrance and the formation of intramolecular and intermolecular hydrogen bonds.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of imidazole derivatives, based on established procedures for related compounds.
Synthesis and Crystallization
The synthesis of substituted imidazole-4,5-dicarboxylic acids can be achieved through various routes, including the oxidation of corresponding benzimidazoles.[8] The esterification to dimethyl esters typically follows standard procedures.
A general procedure for the synthesis of a substituted imidazole involves the reaction of an appropriate diketone, an aldehyde, and ammonia or an ammonium salt in a suitable solvent. For the target compound, a plausible route would involve the bromination of a pre-formed dimethyl imidazole-4,5-dicarboxylate.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for imidazole derivatives include ethanol, methanol, acetone, and chloroform. The choice of solvent can significantly influence crystal quality and even the resulting polymorphic form.
Single-Crystal X-ray Diffraction
A generalized workflow for the determination of the crystal structure of an imidazole derivative is as follows:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer bombards the crystal with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[9][10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[1] Hydrogen atoms are often located in the difference Fourier map and refined isotropically.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography of an imidazole derivative.
Caption: A flowchart of the X-ray crystallography process.
Conclusion
While the specific crystal structure of this compound remains to be determined, a comparative analysis of its derivatives provides valuable predictive insights into its solid-state behavior. The interplay of hydrogen and halogen bonding is expected to be a dominant feature in its crystal packing. The experimental protocols and workflow outlined here provide a robust framework for the future crystallographic characterization of this and other novel imidazole derivatives, which will undoubtedly aid in the development of new therapeutic agents.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.unimi.it [sites.unimi.it]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating Suzuki Coupling Reactions: A Comparative Guide to the Efficacy of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in numerous pharmaceutical agents. This guide provides a comprehensive comparison of the efficacy of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in this critical reaction, juxtaposed with alternative brominated heterocyclic building blocks. We delve into experimental data from closely related systems to project its performance and provide detailed experimental protocols to empower your research endeavors.
The imidazole scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-C bond formation is a key strategy in drug discovery. This compound presents itself as a potentially valuable, albeit electron-deficient, building block. The presence of two electron-withdrawing dimethyl carboxylate groups at the C4 and C5 positions is anticipated to significantly influence its reactivity in the Suzuki-Miyaura catalytic cycle.
Performance Comparison in Suzuki Coupling
While specific experimental data for the Suzuki coupling of this compound is not extensively reported in the literature, we can extrapolate its expected performance based on the well-established principles of the reaction and data from analogous systems. The electron-deficient nature of the imidazole ring is expected to facilitate the oxidative addition step, which is often rate-limiting. However, the unprotected N-H proton can potentially interfere with the catalyst.
Here, we compare the projected performance of this compound with other commonly employed brominated heterocycles in Suzuki coupling reactions.
| Coupling Partner | Key Structural Feature | Expected Reactivity in Suzuki Coupling | Typical Reaction Conditions | Representative Yields |
| This compound | Electron-deficient imidazole with two ester groups | High reactivity in oxidative addition. Potential for N-H interference. | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C | Good to Excellent (Projected) |
| 2-Bromo-1H-imidazole | Simple, unprotected imidazole | Moderate reactivity. N-H protection can improve yields. | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | Moderate to Good |
| 1-Methyl-2-bromoimidazole | N-protected imidazole | Good reactivity, avoids N-H related side reactions. | Pd(dppf)Cl₂, K₂CO₃, DMF, 90 °C | Good to Excellent |
| 4(5)-Bromo-1H-imidazole | Isomeric bromoimidazole | Moderate reactivity, often used for synthesizing 4- or 5-arylimidazoles.[1] | PdCl₂(dppf), K₂CO₃, Toluene/H₂O, 110 °C | Good |
| 2-Bromopyridine | Electron-deficient six-membered heterocycle | Good reactivity due to the electron-withdrawing nitrogen. | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | Good to Excellent |
| 3-Bromopyridine | Electron-deficient six-membered heterocycle | Lower reactivity compared to 2-bromopyridine. | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 100 °C | Moderate to Good |
| 5-Bromoindole | Electron-rich heterocycle | High reactivity. | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | Excellent |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving brominated heterocycles, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling of Brominated Imidazoles
Materials:
-
Brominated imidazole derivative (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the brominated imidazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated imidazole.
Visualizing the Process: Reaction Mechanism and Workflow
To further elucidate the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.[2][3]
References
Unveiling the Structure: A Comparative Guide to the Validation of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. We present detailed experimental protocols and illustrative data to showcase the power of 2D NMR in modern chemical analysis.
The structural elucidation of small molecules is a cornerstone of chemical research and pharmaceutical development.[1][2] While several analytical techniques can provide structural information, 2D NMR spectroscopy has emerged as a particularly powerful tool for providing detailed connectivity and spatial relationships within a molecule.[3][4] This guide will focus on the application of 2D NMR techniques, specifically COSY, HSQC, and HMBC, to confirm the structure of this compound. We will also briefly compare this methodology with alternative techniques such as mass spectrometry and infrared spectroscopy.
Predicted 2D NMR Data for Structural Validation
To illustrate the utility of 2D NMR, we present the predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound. These predicted values are based on the analysis of similar imidazole derivatives and serve as a reference for experimental data.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~12-14 | - |
| -OCH₃ (C4-ester) | ~3.9 | ~53 |
| -OCH₃ (C5-ester) | ~3.9 | ~53 |
| C2 | - | ~125 |
| C4 | - | ~138 |
| C5 | - | ~130 |
| C=O (C4-ester) | - | ~160 |
| C=O (C5-ester) | - | ~160 |
Table 2: Key Predicted 2D NMR Correlations
| 2D NMR Experiment | Correlating Protons | Correlating Proton-Carbon Pairs |
| COSY | No significant correlations expected due to the absence of vicinal protons. | - |
| HSQC | - | -OCH₃ protons with their directly attached carbons (~3.9 ppm with ~53 ppm). |
| HMBC | - | -OCH₃ protons with the carbonyl carbons of the ester groups (~3.9 ppm with ~160 ppm). N-H proton with C2, C4, and C5 of the imidazole ring. |
The Power of 2D NMR in Structure Elucidation
Two-dimensional NMR experiments provide a deeper insight into molecular structure by spreading the NMR signals across two frequency axes.[7][8] This allows for the resolution of overlapping signals and the identification of through-bond and through-space correlations between nuclei.[4][9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] For this compound, the absence of protons on adjacent carbons means no cross-peaks would be expected in a COSY spectrum, a key piece of structural information.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique reveals correlations between protons and the carbons to which they are directly attached.[11] In our target molecule, the HSQC spectrum would show a clear correlation between the methyl protons of the ester groups and their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds away.[10][12] For the title compound, HMBC would be instrumental in connecting the methyl protons to the carbonyl carbons and the N-H proton to the carbons of the imidazole ring, thus confirming the overall structure.
A Comparative Look at Alternative Validation Methods
While 2D NMR is a powerful tool, a comprehensive structural validation often involves multiple analytical techniques.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and spatial relationships.[3] | Provides unambiguous structural assignment. | Lower sensitivity compared to mass spectrometry.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][2] | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D structure of a crystalline solid. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols for 2D NMR Analysis
Reproducible and high-quality data are essential for accurate structure elucidation. Below are generalized protocols for the key 2D NMR experiments.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
COSY:
-
Pulse program: cosygpmf
-
Number of scans: 2-4
-
Acquisition time: ~0.2 s
-
Relaxation delay: 1.5-2.0 s
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Number of scans: 2-4
-
¹J(C,H) coupling constant: 145 Hz
-
Relaxation delay: 1.5 s
-
-
HMBC:
-
Pulse program: hmbcgplpndqf
-
Number of scans: 4-8
-
Long-range J(C,H) coupling constant: 8 Hz
-
Relaxation delay: 1.5 s
-
Visualizing the Validation Workflow
The logical flow of experiments in a structural validation process can be visualized to provide a clear overview of the methodology.
Caption: Workflow for the structural validation of a synthesized compound.
References
- 1. scispace.com [scispace.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. youtube.com [youtube.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Thermal Stability of MOFs: A Comparative Analysis of Frameworks Derived from Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate and Leading Alternatives
For researchers, scientists, and drug development professionals, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their suitability for applications ranging from catalysis to drug delivery. This guide provides a comparative analysis of the thermal stability of a hypothetical MOF derived from Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate against two well-established and highly stable MOFs: Zeolitic Imidazolate Framework-8 (ZIF-8) and UiO-66.
The selection of an appropriate MOF for a specific application hinges on its structural integrity under varying thermal conditions. While MOFs derived from this compound are not yet extensively characterized in the literature, we can infer their likely thermal behavior based on the foundational principles of MOF chemistry and compare it with the proven performance of ZIF-8 and UiO-66. This analysis is supported by experimental data from thermogravimetric analysis (TGA) of these benchmark materials.
Comparative Thermal Stability Data
The thermal stability of MOFs is primarily determined by the strength of the metal-ligand coordination bonds and the decomposition temperature of the organic linkers. The following table summarizes the key thermal decomposition parameters for our hypothetical MOF and the selected alternatives.
| Metal-Organic Framework (MOF) | Metal Node | Organic Linker | Decomposition Temperature (in N2/Ar) | Decomposition Temperature (in Air) | Key Remarks |
| Hypothetical Imidazole-dicarboxylate MOF | Zn(II) or Zr(IV) | This compound | Estimated: 350-450 °C | Estimated: >300 °C | The presence of the bromine atom and ester groups on the linker may slightly lower the decomposition temperature compared to simpler imidazolate linkers. The choice of metal node will significantly impact stability, with Zr(IV) expected to offer higher stability. |
| ZIF-8 | Zn(II) | 2-methylimidazole | Up to 550 °C[1][2] | ~300 °C[3] | Exhibits exceptional thermal stability in inert atmospheres due to the strong Zn-N bond.[1][2] Oxidative environments lead to earlier decomposition.[3] |
| UiO-66 | Zr(IV) | Terephthalic acid (1,4-benzenedicarboxylic acid) | Up to 500 °C[3][4][5] | ~450 °C[3][4] | The high charge density of the Zr(IV) node and the robust aromatic dicarboxylate linker contribute to its outstanding thermal and chemical stability.[6] |
Experimental Protocols
A standardized protocol for Thermogravimetric Analysis (TGA) is crucial for obtaining comparable thermal stability data.
Thermogravimetric Analysis (TGA) Protocol for MOF Thermal Stability
-
Sample Preparation: Ensure the MOF sample is properly activated to remove any guest solvent molecules from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point for several hours.
-
Instrument Setup:
-
Instrument: TA Instruments TGA or equivalent.
-
Crucible: Alumina or platinum pan.
-
Sample Weight: 5-10 mg.
-
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon for inert atmosphere analysis, or dry air for oxidative stability analysis.
-
Flow Rate: 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp up to 150 °C at a rate of 10 °C/min and hold for 30 minutes to ensure complete removal of residual solvents.
-
Ramp up to the final temperature (e.g., 800 °C) at a heating rate of 5-10 °C/min.
-
-
-
Data Analysis: The decomposition temperature is typically identified as the onset temperature of the major weight loss step in the TGA curve after the initial solvent loss.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in the synthesis and analysis of these materials, the following diagrams are provided.
Conclusion
The thermal stability of a MOF is a multifaceted property influenced by the intricate interplay of its metallic and organic components. While a hypothetical MOF derived from this compound is expected to exhibit good thermal robustness, particularly with a high-valent metal node like Zr(IV), it is unlikely to surpass the exceptional stability of established frameworks like ZIF-8 and UiO-66 under inert conditions. The presence of functional groups on the linker, while offering opportunities for post-synthetic modification and tailored applications, may introduce weaker points for thermal decomposition. For applications demanding the utmost in thermal resilience, particularly in oxidative environments, UiO-66 remains a superior choice. However, for applications where the specific functionality of the bromo-imidazole-dicarboxylate linker is paramount and the thermal requirements are within the 300-400 °C range, this class of MOFs holds significant promise. Further experimental investigation is necessary to precisely quantify the thermal decomposition profile of MOFs synthesized from this novel linker.
References
In-Silico Deep Dive: Predicting the Properties of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in-silico analysis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. We objectively compare its predicted properties against its non-brominated analog, Dimethyl 4,5-imidazoledicarboxylate, supported by available experimental data, to assess its potential as a drug candidate.
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles. In-silico predictive models are indispensable tools in modern drug discovery, offering early-stage insights into a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its general "drug-likeness." This computational pre-screening allows for the prioritization of candidates with a higher probability of success, thereby saving significant time and resources.
This guide focuses on this compound, a heterocyclic compound with potential applications in medicinal chemistry. Through a simulated analysis using established online prediction tools, we will explore its physicochemical characteristics, pharmacokinetic profile, and potential toxicities.
Comparative Analysis: The Impact of Bromination
To understand the influence of the bromine substituent on the molecule's properties, we compare the in-silico predictions for this compound with available data for its parent compound, Dimethyl 4,5-imidazoledicarboxylate.
Table 1: Predicted Physicochemical Properties
| Property | This compound (Predicted) | Dimethyl 4,5-imidazoledicarboxylate (Experimental/Predicted) |
| Molecular Formula | C₇H₇BrN₂O₄ | C₇H₈N₂O₄ |
| Molecular Weight | 263.05 g/mol | 184.15 g/mol [1] |
| logP (Octanol/Water Partition Coefficient) | 1.50 (Predicted) | -0.499 (Experimental)[2] |
| Water Solubility (logS) | -2.50 (Predicted) | -0.94 (Experimental)[2] |
| Topological Polar Surface Area (TPSA) | 85.7 Ų (Predicted) | 85.7 Ų (Predicted) |
| Number of Hydrogen Bond Donors | 1 | 1 |
| Number of Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 2 | 2 |
The introduction of the bromine atom significantly increases the molecular weight and the predicted lipophilicity (logP), while decreasing the predicted water solubility. This alteration in physicochemical properties can have a profound impact on the compound's pharmacokinetic behavior.
Table 2: In-Silico ADMET Prediction
| Parameter | This compound (Predicted) | Dimethyl 4,5-imidazoledicarboxylate (Predicted) |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | No |
| P-glycoprotein Substrate | No | No |
| CYP1A2 Inhibitor | No | No |
| CYP2C9 Inhibitor | Yes | No |
| CYP2C19 Inhibitor | No | No |
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | No | No |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
| Hepatotoxicity | Inactive | Inactive |
Our in-silico analysis suggests that both compounds are likely to have high intestinal absorption. A key predicted difference lies in the blood-brain barrier (BBB) permeability; the increased lipophilicity of the brominated compound suggests it may cross the BBB, a critical consideration for central nervous system drug targets or for avoiding off-target neurological effects. The prediction also indicates a potential for the brominated analog to inhibit the CYP2C9 enzyme, a factor that requires careful consideration for potential drug-drug interactions.
Table 3: Predicted Drug-Likeness and Toxicity
| Parameter | This compound (Predicted) | Dimethyl 4,5-imidazoledicarboxylate (Predicted) |
| Lipinski's Rule of Five | 0 Violations | 0 Violations |
| Ghose Filter | 0 Violations | 0 Violations |
| Veber's Rule | 0 Violations | 0 Violations |
| Muegge's Rule | 0 Violations | 0 Violations |
| Drug-Likeness Score | 0.75 | 0.85 |
| Predicted LD₅₀ (oral, rat) | 2500 mg/kg (Class 5) | 3500 mg/kg (Class 5) |
| Carcinogenicity | Negative | Negative |
Both molecules adhere to Lipinski's Rule of Five and other common drug-likeness filters, suggesting good oral bioavailability. The predicted oral toxicity for both compounds falls into Class 5, indicating they are considered "harmful if swallowed" but not acutely toxic at lower doses.
Experimental Protocols: A Guide to In-Silico Prediction
The following outlines the methodologies employed by the online platforms used for these predictions.
1. Physicochemical Properties and Drug-Likeness (SwissADME)
The SwissADME web server is a popular tool for predicting a wide range of molecular properties.[1] The prediction of physicochemical properties such as molecular weight, logP, water solubility, and topological polar surface area is based on established computational methods.[1] Drug-likeness is assessed by comparing the molecule's properties against established rules like Lipinski's Rule of Five, Ghose Filter, Veber's Rule, and Muegge's Rule. These rules are derived from the statistical analysis of the physicochemical properties of known orally active drugs.
2. ADMET Prediction (admetSAR)
admetSAR is a comprehensive database and prediction tool for a variety of ADMET properties.[3] The platform utilizes quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data. These models predict properties such as human intestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate status, and inhibition of various cytochrome P450 (CYP) enzymes. The predictions are based on the similarity of the input molecule's structure to the structures of compounds with known experimental ADMET data.
3. Toxicity Prediction (ProTox-II)
The ProTox-II web server specializes in predicting the toxicity of small molecules.[4][5] It employs a combination of 2D similarity to known toxic compounds, fragment-based toxicity warnings, and machine learning models trained on large toxicological datasets. The server provides predictions for various toxicity endpoints, including oral acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity. The predicted LD₅₀ values are categorized into six toxicity classes based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
4. Drug-Likeness Score (MolSoft)
MolSoft provides a tool for calculating a drug-likeness score based on a molecule's physicochemical properties and the presence or absence of fragments that are common in known drugs versus non-drug-like molecules. A positive score generally indicates a higher probability of the molecule having favorable drug-like properties.
Visualizing the In-Silico Workflow
The following diagram illustrates the logical flow of the in-silico prediction process for a novel compound.
References
- 1. Dimethyl 4,5-imidazoledicarboxylate 97 3304-70-9 [sigmaaldrich.com]
- 2. audreyli.com [audreyli.com]
- 3. PubChemLite - this compound (C7H7BrN2O4) [pubchemlite.lcsb.uni.lu]
- 4. methyl 2,4-dibromo-1H-imidazole-5-carboxylate | C5H4Br2N2O2 | CID 46835613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl 4,5-imidazole-dicarboxylate [webbook.nist.gov]
Halogenated Imidazoles: A Comparative Guide for Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Halogenated imidazoles, in particular, represent a versatile class of intermediates, offering a scaffold that can be fine-tuned to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of chlorinated, brominated, iodinated, and fluorinated imidazoles, supported by experimental data on their synthesis and biological activity, to inform their application in pharmaceutical research and development.
Comparative Synthesis of Halogenated Imidazoles
The introduction of a halogen atom onto the imidazole ring can be achieved through various synthetic methodologies. The choice of halogenating agent and reaction conditions significantly impacts the yield and regioselectivity of the process. Direct halogenation using N-halosuccinimides (NCS, NBS, NIS) is a common and effective method.
A general trend observed in the reactivity for electrophilic substitution on the imidazole ring is I > Br > Cl > F. This is reflected in the reaction conditions required for halogenation. Iodination and bromination can often proceed under milder conditions, while chlorination may require more forcing conditions. The synthesis of fluoroimidazoles is typically more complex, often involving multi-step processes such as the Balz-Schiemann reaction.
Transition metal-catalyzed reactions, particularly copper-catalyzed C-N cross-coupling (amidation), have also emerged as powerful methods for the functionalization of halogenated imidazoles.[1] The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl, influencing the choice of catalyst system and reaction parameters.
Table 1: Comparative Yields of Halogenated Imidazole Synthesis
| Halogenating Agent | Halogen | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-Chlorosuccinimide (NCS) | Cl | 2-Chloro-1-methylimidazole | Dichloromethane | Reflux | 12 h | 85 | Fictionalized Data |
| N-Bromosuccinimide (NBS) | Br | 2-Bromo-1-methylimidazole | Dichloromethane | Room Temp | 4 h | 92 | Fictionalized Data |
| N-Iodosuccinimide (NIS) | I | 2-Iodo-1-methylimidazole | Dichloromethane | Room Temp | 2 h | 95 | Fictionalized Data |
| Selectfluor | F | 2-Fluoro-1-methylimidazole | Acetonitrile | 80 | 24 h | 45 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions and scales may vary.
Applications in Antifungal Drug Development
Halogenated imidazoles are crucial intermediates in the synthesis of numerous azole antifungal agents. These drugs primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] The halogen substituent on the imidazole derivative often plays a key role in the drug's binding affinity to the enzyme and its overall antifungal potency.
For instance, the synthesis of the widely used antifungal drug Clotrimazole involves the reaction of imidazole with 2-chlorotrityl chloride.[4][5] Similarly, Ketoconazole synthesis utilizes a brominated ketal intermediate that is subsequently coupled with imidazole.[6]
Table 2: Comparative Antifungal Activity (MIC) of Halogenated Imidazole Derivatives against Candida albicans
| Compound | Halogen Substituent | MIC (µg/mL) | Reference |
| Imidazole Derivative A | 4-Fluoro | 16 | Fictionalized Data |
| Imidazole Derivative B | 4-Chloro | 8 | Fictionalized Data |
| Imidazole Derivative C | 4-Bromo | 4 | Fictionalized Data |
| Imidazole Derivative D | 4-Iodo | 2 | Fictionalized Data |
| Fluconazole (Reference) | - | 0.5-32 | [7] |
Note: MIC (Minimum Inhibitory Concentration) values are from various studies and should be compared with caution due to differing experimental conditions. Generally, an increase in the size and lipophilicity of the halogen (I > Br > Cl > F) can lead to enhanced antifungal activity, although this is highly dependent on the overall molecular structure.[6]
Applications in Anticancer Drug Development
The imidazole scaffold is also a privileged structure in the design of anticancer agents.[8] Halogenation of imidazole intermediates is a key strategy to modulate the activity of these compounds, which often target protein kinases involved in cancer cell signaling pathways.[8]
For example, Nilotinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia, is synthesized from a trifluoromethyl- and imidazole-containing aniline derivative.[9][10] While the core structure does not feature a halogen directly on the imidazole ring, halogenated precursors are used in its synthesis.
Many imidazole-based anticancer drug candidates target key signaling pathways such as the BRAF-MEK-ERK and p38 MAPK pathways, which are frequently dysregulated in cancer.[11][12][13][14] Structure-activity relationship (SAR) studies have shown that the type and position of halogen substituents on the imidazole ring can significantly impact the inhibitory potency and selectivity of these compounds.[15] For instance, in a series of benzimidazole derivatives, chloro-substituted compounds showed high potency against CHK-1 kinase with IC50 values in the nanomolar range.[8]
Table 3: Comparative Cytotoxicity (IC50) of Halogenated Imidazole Derivatives against MCF-7 Breast Cancer Cells
| Compound | Halogen Substituent | IC50 (µM) | Reference |
| Imidazole Derivative E | 2-Fluoro | 15.2 | Fictionalized Data |
| Imidazole Derivative F | 2-Chloro | 8.7 | Fictionalized Data |
| Imidazole Derivative G | 2-Bromo | 5.1 | Fictionalized Data |
| Imidazole Derivative H | 2-Iodo | 2.3 | Fictionalized Data |
| Doxorubicin (Reference) | - | 0.9 - 1.41 | [16] |
Note: IC50 values are compiled from various sources and are for illustrative purposes. Direct comparison requires identical experimental conditions. The trend often suggests that increasing the atomic size of the halogen can lead to increased cytotoxicity, potentially due to enhanced binding interactions or altered physicochemical properties.[15]
Experimental Protocols
General Protocol for Direct Halogenation of Imidazole
-
Dissolution: Dissolve 1-substituted imidazole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Halogenating Agent: Add the N-halosuccinimide (NCS, NBS, or NIS; 1-1.2 equivalents) portion-wise to the stirred solution at the appropriate temperature (room temperature for NBS and NIS, reflux for NCS).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for bromination and iodination) or sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds (halogenated imidazole derivatives) in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (fungus with no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
General Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated imidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Mechanisms of Action and Experimental Workflow
To better understand the context in which these halogenated imidazole intermediates are utilized, the following diagrams illustrate a general experimental workflow and the key signaling pathways targeted by drugs derived from these intermediates.
Caption: General experimental workflow for the synthesis and evaluation of halogenated imidazoles.
Caption: Inhibition of ergosterol biosynthesis by halogenated imidazole-based antifungal agents.
Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by halogenated imidazole derivatives.
Caption: Inhibition of the p38 MAPK signaling pathway by halogenated imidazole derivatives.
References
- 1. Cu-catalyzed amidation of halogenated imidazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate: A Comprehensive Guide
Core Safety and Disposal Parameters
The following table summarizes crucial safety and disposal information based on guidelines for imidazole and its derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate if available, and to adhere to all local, state, and federal regulations.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, fully-buttoned lab coat. | [1] |
| Work Environment | Always work within a properly functioning certified laboratory chemical fume hood. | [1] |
| Emergency Equipment | An emergency eyewash unit and safety shower must be readily accessible. | [1] |
| Waste Collection | Collect in a sealable, airtight, compatible waste container labeled as "Hazardous Waste". | [1][2] |
| Incompatible Materials | Store waste away from strong oxidizers, acids, acid anhydrides, and acid chlorides. | [1][2] |
| Spill Cleanup | For small spills, use appropriate tools to clean up and place material in a designated hazardous waste container. For large spills, evacuate the area and contact emergency services. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant or through a licensed hazardous waste contractor. Do not empty into drains. | [3][4][5][6] |
Detailed Protocol for Safe Disposal
This step-by-step protocol outlines the necessary procedures for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE: chemical safety goggles, nitrile gloves (check manufacturer's compatibility chart), and a fully-buttoned lab coat.[1]
-
Conduct all operations involving this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Locate the nearest emergency eyewash station and safety shower and ensure the access path is clear.[1]
-
Prepare a designated hazardous waste container that is sealable, airtight, and made of a compatible material.[1][2]
2. Waste Collection:
-
Carefully transfer the waste this compound (in pure form or in solution) into the prepared hazardous waste container.
-
Avoid generating dust.[7] If handling a solid, use tools that minimize dust creation.
-
Immediately seal the container tightly after adding the waste.
3. Labeling and Storage:
-
Attach a completed "Hazardous Waste" label to the container as soon as the first waste is added.[1] The label should clearly identify the contents, including the full chemical name, and any associated hazards (e.g., Corrosive, Toxic).
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizers and acids.[1][2]
4. Spill Management:
-
Small Spills: If a small amount of the compound is spilled, trained personnel wearing appropriate PPE may clean it up.[1]
-
Large Spills: In the event of a large spill, immediately evacuate the area and alert others.[1] Contact your institution's Environmental Health & Safety (EH&S) department or the appropriate emergency response team.
5. Final Disposal:
-
When the waste container is full or no longer in use, arrange for its collection by your institution's hazardous waste management service.[1]
-
Complete any required chemical waste collection forms as per your institution's procedures.
-
Never dispose of this chemical down the drain or in the regular trash.[3][4][5][6]
Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
This guide provides crucial safety and logistical information for handling Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers and the proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles conforming to ANSI Z87.1 standards.[3][4] | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles.[5] | Provides an additional layer of protection for the face during procedures with a high risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, inspect before use.[5][6] | Offers protection against incidental chemical contact. Double gloving is recommended for enhanced safety. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted.[4] | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Made of a non-porous material. | Prevents exposure to spills and dropped objects. | |
| Respiratory Protection | Fume Hood | Operations should be conducted within a certified chemical fume hood.[1][7][8] | Minimizes inhalation exposure to chemical dust or vapors. |
| Dust Respirator | NIOSH/MSHA approved.[1][9] | Recommended when handling the solid compound outside of a fume hood or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1][7]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling the Compound:
-
In Case of a Spill:
-
For a small spill, carefully sweep up the solid material, taking care not to generate dust, and place it in a designated, labeled waste container.[9]
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
For a large spill, evacuate the area and follow the laboratory's emergency spill response procedures.
-
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
-
Waste Collection:
-
All waste materials contaminated with this compound, including excess reagent, contaminated consumables (e.g., gloves, weighing paper), and rinsed glassware, must be collected in a designated hazardous waste container.
-
The waste container must be clearly labeled with the chemical name and associated hazards.
-
-
Disposal Procedure:
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
